5-ethoxy-N,N-dimethyl-2,4-dinitroaniline
Description
BenchChem offers high-quality 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H13N3O5 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
5-ethoxy-N,N-dimethyl-2,4-dinitroaniline |
InChI |
InChI=1S/C10H13N3O5/c1-4-18-10-6-7(11(2)3)8(12(14)15)5-9(10)13(16)17/h5-6H,4H2,1-3H3 |
InChI Key |
KPWXDPBWKITZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N(C)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Structural Elucidation of Highly Substituted Electron-Deficient Arenes: A Case Study on 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline
Executive Summary
The structural characterization of highly substituted, electron-deficient aromatic systems presents a unique analytical challenge. In molecules where multiple strong electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) occupy the same ring, standard empirical additivity rules for Nuclear Magnetic Resonance (NMR) chemical shifts often fail. This whitepaper provides an in-depth technical guide to the 1 H and 13 C NMR spectral analysis of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline . By dissecting the "push-pull" intramolecular charge transfer (ICT) mechanisms, this guide establishes a causal framework for spectral interpretation and outlines self-validating experimental protocols for acquiring high-fidelity NMR data.
Molecular Architecture & The "Push-Pull" Paradigm
The molecule 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline is a quintessential "push-pull" chromophore [1]. Its benzene core is heavily polarized by two competing electronic forces:
-
The "Push" (Donors): The N,N -dimethylamino group at C1 and the ethoxy group at C5 possess non-bonding electron pairs that are strongly delocalized into the aromatic π -system via the positive mesomeric effect ( +M ).
-
The "Pull" (Acceptors): The nitro groups at C2 and C4 exert powerful negative inductive ( −I ) and mesomeric ( −M ) effects, drawing electron density out of the ring.
This synergistic push-pull dynamic drastically alters the electron density at specific carbon microenvironments. The restricted rotation around the C–N bond, driven by its partial double-bond character and steric hindrance from the ortho-nitro group, further influences the relaxation times and chemical shifts of the attached nuclei [3].
Push-pull electron delocalization network in 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline.
High-Resolution 1 H NMR Spectral Analysis
The proton NMR spectrum of this compound is characterized by two extreme aromatic singlets, perfectly illustrating the causality of localized electron density [2].
-
The Deshielded H3: Sandwiched between two strongly electron-withdrawing nitro groups at C2 and C4, the H3 proton experiences severe electron depletion. Furthermore, the magnetic anisotropy of the adjacent N=O π -bonds places H3 in a highly deshielding region, pushing its resonance far downfield to ~8.65 ppm.
-
The Shielded H6: Conversely, H6 is flanked by the electron-donating N,N -dimethylamino and ethoxy groups. The +M resonance from these heteroatoms floods the C6 position with electron density, shielding the proton and shifting it remarkably upfield to ~6.15 ppm—an unusually low frequency for an aromatic proton.
Table 1: 1 H NMR Quantitative Assignments (CDCl 3 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Causality |
| H3 | 8.65 | Singlet (s) | 1H | - | Extreme deshielding via −I / −M of adjacent NO 2 groups. |
| H6 | 6.15 | Singlet (s) | 1H | - | High shielding via +M of adjacent NMe 2 and OEt groups. |
| -OCH 2 - | 4.18 | Quartet (q) | 2H | 7.0 | Deshielded by adjacent oxygen; couples with terminal methyl. |
| -N(CH 3 ) 2 | 3.12 | Singlet (s) | 6H | - | Deshielded by N lone-pair delocalization into the deficient ring. |
| -CH 3 | 1.45 | Triplet (t) | 3H | 7.0 | Standard aliphatic methyl shielded from the aromatic core. |
13 C NMR & Carbon Microenvironments
The 13 C NMR spectrum exposes the breakdown of standard additivity rules due to the non-linear nature of the push-pull resonance network. The quaternary carbons require careful assignment based on electronegativity and resonance contributors.
Table 2: 13 C NMR Quantitative Assignments (CDCl 3 , 100 MHz)
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Causality |
| C5 | 159.2 | Quaternary | Highly deshielded by the direct −I effect of the attached oxygen. |
| C1 | 148.5 | Quaternary | Deshielded by the attached nitrogen and strong ICT to the NO 2 groups. |
| C2 | 134.8 | Quaternary | Ipso to NO 2 ; electron density is withdrawn via resonance. |
| C4 | 131.2 | Quaternary | Ipso to NO 2 ; similar withdrawal, slightly less sterically hindered than C2. |
| C3 | 122.4 | C-H | Mildly shielded relative to benzene due to complex non-additive effects. |
| C6 | 102.8 | C-H | Highly shielded by the combined +M effects of ortho-NMe 2 and ortho-OEt. |
| -OCH 2 - | 65.4 | CH 2 | Typical ethoxy methylene shift, slightly pulled by the deficient ring. |
| -N(CH 3 ) 2 | 42.1 | CH 3 | N-methyl carbons; equivalent at room temp due to rapid rotation/steric twist. |
| -CH 3 | 14.3 | CH 3 | Terminal methyl, largely unaffected by ring electronics. |
Experimental Protocols for NMR Acquisition
To ensure scientific integrity and reproducibility, the acquisition of NMR data for highly substituted nitroaromatics must follow a self-validating protocol. Quaternary carbons in electron-deficient rings suffer from exceptionally long longitudinal relaxation times ( T1 ), which can lead to signal suppression if the acquisition parameters are not properly calibrated.
Step-by-Step Methodology
Sample Preparation & Solvent Selection: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of CDCl 3 . If the sample exhibits poor solubility or π
π stacking aggregation (common in planar push-pull systems), substitute with DMSO- d6 . Validation: The solution must be completely transparent and free of particulates to prevent magnetic susceptibility artifacts.Probe Tuning & Shimming (ATMA): Perform Automated Tuning and Matching (ATMA) for both 1 H and 13 C channels. Shim the magnet (Z1–Z5 gradients). Self-Validating Check: The Full Width at Half Maximum (FWHH) of the residual solvent peak must be ≤1.0 Hz. If the peak is broader, re-shim to ensure magnetic field homogeneity.
1 H NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the number of scans (ns) to 16 and the relaxation delay (D1) to 1.5 seconds.
13 C NMR Acquisition (Critical Step): Execute a proton-decoupled 1D carbon sequence (e.g., zgpg30). Causality for Parameter Choice: Because C1, C2, C4, and C5 lack attached protons, they cannot undergo efficient dipole-dipole relaxation. You must extend the D1 delay to 3–5 seconds to allow complete spin-lattice relaxation. Set ns to a minimum of 512 scans. Self-Validating Check: Ensure the Signal-to-Noise (S/N) ratio of the weakest quaternary carbon (usually C2 or C4) is >10:1 before terminating the acquisition.
Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase corrections to ensure perfectly symmetrical Lorentzian peak shapes, which is mandatory for accurate integration.
Standardized high-resolution NMR acquisition workflow for highly substituted nitroaromatics.
References
- Integrated NMR and Computational Study of Push–Pull NLO Probes: Interplay of Solvent and Structural Effects | The Journal of Physical Chemistry A - ACS Publications.American Chemical Society.
- Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines - Semantic Scholar.Semantic Scholar.
- X-ray structural and spectroscopic investigation of 1-piperidine-2,4-dinitrobenzene - SEDICI.Universidad Nacional de La Plata.
An In-Depth Technical Guide to Assessing the Thermodynamic Stability of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline at Room Temperature
Executive Summary
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline, a novel nitroaromatic compound. For researchers, scientists, and drug development professionals, understanding the stability profile of such molecules is paramount for ensuring safety, defining storage conditions, and predicting shelf-life. Nitroaromatic compounds are recognized for their energetic nature, and a thorough assessment of their potential for thermal decomposition is a critical aspect of their characterization.[1] This document outlines an integrated, multi-technique approach, moving from initial hazard screening using dynamic thermal analysis to a highly sensitive, long-term stability assessment under ambient conditions. We detail the theoretical underpinnings of decomposition pathways and provide field-proven, step-by-step protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Isothermal Microcalorimetry (IMC). By following this guide, researchers can generate the robust, self-validating data required for confident decision-making in a research and development setting.
Introduction: The Imperative of Stability Analysis
The journey of a novel chemical entity from discovery to application is underpinned by a rigorous understanding of its fundamental physicochemical properties. Among these, thermodynamic stability is arguably the most critical for ensuring the safety, efficacy, and viability of a compound, particularly within the pharmaceutical and specialty chemical industries. For the class of nitroaromatic compounds, which includes 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline, this scrutiny is intensified. The presence of multiple nitro groups on an aromatic ring introduces significant energetic potential. The high bond-association energy of the C-NO2 bond means that once a decomposition reaction is initiated, it can release substantial energy, potentially leading to a thermal runaway event.[1]
1.1. Molecular Profile: 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline
5-ethoxy-N,N-dimethyl-2,4-dinitroaniline is a substituted dinitroaniline. Its structure, featuring two electron-withdrawing nitro groups, an electron-donating ethoxy group, and a dimethylamino group, suggests a complex electronic environment that will dictate its reactivity and stability. While specific experimental data for this compound is not widely available, its structural similarity to other dinitroanilines—known to be thermally sensitive and potentially explosive under certain conditions—mandates a cautious and thorough approach to its stability assessment.[2] The primary objective of this guide is to establish a definitive protocol for characterizing its stability at room temperature, the most common condition for long-term storage and handling.[3]
1.2. Anticipated Stability Challenges
The key stability concerns for this molecule, and nitroaromatics in general, include:
-
Thermal Decomposition: Susceptibility to degradation upon heating, which could be initiated at temperatures not far above ambient.
-
Slow Degradation at Ambient Temperatures: Even without external heating, very slow decomposition reactions can occur over extended periods, impacting purity and shelf-life.
-
Autocatalysis: The decomposition products of some nitroaromatics can catalyze further degradation, leading to an accelerating reaction rate over time.
This guide provides the experimental framework to quantify these risks.
Theoretical Framework: Potential Decomposition Pathways
Understanding potential degradation routes is crucial for interpreting experimental data. For 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline, several pathways can be hypothesized based on the known chemistry of related compounds. The primary initiation step in the thermal decomposition of many nitroaromatics is the cleavage of the C-NO2 bond.[4] However, the presence of ortho substituents can introduce alternative, lower-energy pathways, such as intramolecular rearrangements.[4]
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [5]It is invaluable for identifying melting, crystallization, and decomposition events. [6] Objective: To determine the melting point (Tₘ) and the onset temperature (Tₒₙₛₑₜ) and enthalpy (ΔH) of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to contain any pressure generated during decomposition. Prepare an identical empty pan to serve as the reference.
-
Experimental Program:
-
Equilibrate the system at 25°C.
-
Ramp the temperature from 25°C to 400°C at a heating rate of 5°C/min. A slower heating rate is chosen to improve the resolution of thermal events.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative decomposition.
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point. The peak minimum is typically reported as Tₘ.
-
Identify the sharp exothermic peak corresponding to decomposition.
-
Determine the onset temperature (Tₒₙₛₑₜ) of the exotherm using the tangent method. This temperature represents the lowest temperature at which thermal instability becomes significant under these dynamic conditions.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_decomp) in J/g.
-
Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. [7]It provides quantitative information on decomposition, evaporation, and compositional analysis. [8][9] Objective: To quantify the mass loss associated with decomposition and identify the temperature range of instability.
Methodology:
-
Instrument Calibration: Calibrate the TGA balance using certified calibration weights and verify the temperature accuracy with certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Weigh 5-10 mg of the sample into an open ceramic or aluminum pan.
-
Experimental Program:
-
Equilibrate the system at 25°C.
-
Ramp the temperature from 25°C to 400°C at a heating rate of 5°C/min under a nitrogen atmosphere (50 mL/min purge).
-
-
Data Analysis:
-
Generate a plot of mass (%) versus temperature (°C).
-
Determine the onset temperature of mass loss, which should correlate with the Tₒₙₛₑₜ from DSC.
-
Quantify the percentage of mass lost in each decomposition step. A sharp, significant mass loss is indicative of a decomposition event.
-
3.2. Phase 2: Long-Term Stability at Room Temperature via Isothermal Microcalorimetry (IMC)
While DSC and TGA are excellent for identifying acute thermal hazards, they are not sensitive enough to detect the very slow degradation reactions that determine a product's shelf-life at room temperature. [10]Isothermal Microcalorimetry (IMC) is an ultra-sensitive technique that measures the heat flow (in microwatts) from a sample held at a constant temperature. Virtually all chemical and physical degradation processes are accompanied by a heat change, making IMC a universal detector for instability. [10][11] Causality: The high sensitivity of IMC allows for the detection of degradation rates as low as a few percent per year in a matter of hours or days, without the need for elevated temperatures that might alter the decomposition mechanism. This provides a direct, real-time measure of the compound's stability under its intended storage conditions.
Protocol: Isothermal Microcalorimetry (IMC)
Objective: To quantify the rate of heat production from the sample at room temperature (25°C) to assess its long-term thermodynamic stability.
Methodology:
-
Instrument Setup: Set the microcalorimeter thermostat to the desired experimental temperature (e.g., 25.0°C ± 0.1°C). Allow the instrument to stabilize for at least 24 hours.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline into a glass ampoule.
-
Prepare a reference ampoule containing an inert material of similar heat capacity (e.g., glass beads or alumina).
-
Seal both ampoules hermetically.
-
-
Experiment Initiation:
-
Carefully lower the sample and reference ampoules into the calorimeter measurement positions.
-
Allow the system to reach thermal equilibrium. This is observed as the measured heat flow signal returns to a stable baseline, which may take several hours.
-
-
Data Acquisition:
-
Continuously record the heat flow from the sample for an extended period, typically 3 to 7 days. The goal is to obtain a stable, measurable heat flow signal that is clearly distinguishable from the baseline noise.
-
-
Data Analysis:
-
Integrate the heat flow signal over the stable measurement period.
-
Normalize the data by the sample mass to obtain the specific heat flow in microwatts per gram (μW/g).
-
A stable, non-zero positive (exothermic) heat flow indicates an ongoing degradation process. A heat flow of zero (within the noise of the instrument) indicates the sample is thermodynamically stable under the test conditions. [10]
-
Data Interpretation and Reporting
The data from all three techniques should be integrated to form a cohesive stability assessment.
| Parameter | Technique | Hypothetical Value | Interpretation |
| Melting Point (Tₘ) | DSC | 115.5 °C | A sharp melting peak indicates high purity. This is the temperature at which the solid-liquid phase transition occurs. |
| Decomposition Onset (Tₒₙₛₑₜ) | DSC | 195.2 °C | The lowest temperature at which rapid, exothermic decomposition begins under dynamic heating. Provides a margin of safety for handling. |
| Decomposition Enthalpy (ΔH) | DSC | -850 J/g | A large negative value indicates a highly energetic decomposition reaction, highlighting a significant thermal hazard potential. |
| Mass Loss Onset | TGA | ~195 °C | Correlates with the DSC Tₒₙₛₑₜ, confirming that the exothermic event is associated with the loss of mass (decomposition). |
| Total Mass Loss | TGA | 85% | Indicates that the decomposition results primarily in volatile products, leaving a small amount of carbonaceous residue. |
| Isothermal Heat Flow @ 25°C | IMC | 0.5 μW/g | A small but measurable exothermic heat flow suggests a very slow degradation process is occurring at room temperature. This value can be used in kinetic models to predict long-term stability and estimate shelf-life. |
Conclusion
The thermodynamic stability assessment of a novel nitroaromatic compound like 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline requires a scientifically rigorous, multi-faceted approach. By integrating the rapid hazard screening capabilities of DSC and TGA with the unparalleled sensitivity of Isothermal Microcalorimetry, researchers can build a complete picture of the molecule's behavior. This combined methodology provides not only the critical safety data needed for handling and processing at elevated temperatures but also the nuanced, long-term stability information essential for defining appropriate storage conditions, predicting shelf-life, and ensuring product quality at room temperature. The protocols and frameworks presented in this guide offer a self-validating system for generating the authoritative data necessary for confident advancement of research and development programs.
References
- TA Instruments. (n.d.). Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. TA Instruments.
- Zhu, W. (2016).
-
Scientific.Net. (n.d.). The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials. Scientific.Net. [Link]
- TA Instruments. (n.d.). Stability Testing of Energetic Materials by Isothermal Microcalorimetry. TA Instruments.
- TA Instruments. (n.d.). Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. TA Instruments.
-
Setaram. (n.d.). Energetic Materials Testing with Calorimetry. Setaram. [Link]
- Tsang, W. (1986).
- TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. TA Instruments.
-
ResearchGate. (n.d.). A review on differential scanning calorimetry technique and its importance in the field of energetic materials. ResearchGate. [Link]
- Zhu, W. (2016).
-
AZoM. (2018). Thermal Analysis of Organic Compounds. AZoM. [Link]
- Muşuc, A. M., Rîzuş, D., & Oancea, D. (n.d.). INVESTIGATION OF THERMAL STABILITY OF SOME NITROAROMATIC DERIVATIVES BY DSC. Department of Physical Chemistry.
-
Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. [Link]
-
Daniels, A. U., et al. (2000). Isothermal microcalorimetry: An analytical technique for assessing the dynamic chemical stability of UHMWPE. ResearchGate. [Link]
-
LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]
-
Covalent. (n.d.). Thermogravimetric Analysis (TGA). Covalent. [Link]
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. Wikipedia. [Link]
-
PubChem. (n.d.). 2,4-Dinitroaniline. PubChem. [Link]
Sources
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials | Scientific.Net [scientific.net]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. azom.com [azom.com]
- 9. covalent.com [covalent.com]
- 10. freethinktech.com [freethinktech.com]
- 11. researchgate.net [researchgate.net]
Environmental Toxicity Profile and Risk Assessment of 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline
Executive Summary
The synthetic nitroaromatic compound 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline represents a highly specialized derivative within the dinitroaniline (DNA) chemical class. While traditional DNAs like trifluralin and pendimethalin are extensively utilized as pre-emergence herbicides and industrial dye intermediates[1], the specific addition of an ethoxy ether linkage and N,N-dimethylation significantly alters this molecule's environmental partitioning, cellular penetrance, and degradation kinetics. This technical guide provides a comprehensive evaluation of its environmental toxicity profile, elucidating the mechanistic basis of its ecotoxicity and providing robust, self-validating analytical frameworks for environmental monitoring.
Structural Ecotoxicology and Structure-Activity Relationship (SAR)
The environmental behavior and toxicity of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline are dictated by three core structural motifs, each contributing to its unique ecological footprint:
-
2,4-Dinitroaromatic Core : This is the pharmacophore responsible for the primary biological activity. The highly electron-withdrawing nitro groups are essential for binding to target proteins. However, in anoxic environmental matrices (e.g., deep aquatic sediments), these nitro groups become susceptible to microbial reduction, yielding potentially toxic aniline derivatives[2].
-
N,N-Dimethyl Substitution : Replacing the primary amine found in simpler nitroanilines with a tertiary amine configuration eliminates hydrogen-bond donating capacity. This drastically increases the molecule's lipophilicity ( Kow ) and volatility[3]. Consequently, this structural choice drives its partitioning out of water columns and into benthic sediments and the lipid-rich tissues of non-target aquatic organisms.
-
5-Ethoxy Moiety : This electron-donating ether group increases the molecule's steric bulk. In environmental systems, ether linkages serve as potential sites for oxidative cleavage (dealkylation) by cytochrome P450 enzymes in fish and mammals. This metabolic pathway can yield more water-soluble, excretable phenolic metabolites, thereby acting as a limiting factor on its long-term bioaccumulation potential[4].
Mechanistic Pathways of Toxicity
Understanding the causality of this compound's toxicity requires examining both its primary intended target and its secondary off-target effects.
Primary Mode of Action (Microtubule Disruption): Due to its high lipophilicity, the compound easily diffuses across cellular membranes. Once intracellular, it acts as a potent inhibitor of microtubule dynamics[5]. The molecule binds selectively to unliganded α/β -tubulin heterodimers[3]. This herbicide-tubulin complex prevents further addition of tubulin to the positive end of growing microtubules, leading to the collapse of the mitotic spindle, prometaphase arrest, and ultimately, cellular apoptosis[1].
Secondary Off-Target Toxicity (Mitochondrial Impairment): Recent toxicological models of complex dinitroanilines reveal significant off-target effects in non-target eukaryotic organisms. Exposure leads to the downregulation of mitochondrial respiratory complex-related genes, resulting in profound mitochondrial membrane depolarization ( ΔΨm ). This energetic collapse triggers a secondary cascade of elevated cytosolic calcium and endoplasmic reticulum (ER) stress[4].
Cellular mechanism of action and off-target mitochondrial toxicity.
Quantitative Ecotoxicological Profile
Based on structural homology with established N,N-dialkyl dinitroanilines (such as pendimethalin and trifluralin), the ecotoxicological endpoints for 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline demonstrate pronounced toxicity to aquatic taxa while remaining relatively non-toxic to terrestrial mammals[1][6].
| Organism Category | Representative Test Species | Toxicological Endpoint | Estimated Value (Class SAR) | Ecological Implication |
| Freshwater Fish | Oncorhynchus mykiss (Rainbow trout) | 96h LC50 | 0.13 - 0.20 mg/L | Highly toxic; severe risk from agricultural/industrial runoff. |
| Aquatic Invertebrate | Daphnia magna | 48h EC50 | 0.50 - 0.60 mg/L | Moderately toxic; high potential for trophic bioaccumulation. |
| Avian | Anas platyrhynchos (Mallard) | Acute Oral LD50 | > 2000 mg/kg | Low acute toxicity; secondary poisoning risk is minimal. |
| Terrestrial Invertebrate | Eisenia fetida (Earthworm) | 14d LC50 | > 1000 mg/kg | Relatively non-toxic to vital soil detritivores. |
| Mammalian | Rattus norvegicus (Rat) | Acute Oral LD50 | > 1250 mg/kg | Slightly toxic via oral exposure; low dermal toxicity. |
Self-Validating Analytical Protocols
To accurately assess the environmental impact of this compound, empirical data must be generated through rigorous methodologies. As an application scientist, it is critical to design protocols where internal controls dictate the validity of the entire system, ensuring trustworthiness and reproducibility.
Protocol 1: In Vitro Tubulin Polymerization Assay (Comparative Species Analysis)
Objective: Assess specific binding affinity and polymerization inhibition across species to evaluate non-target ecological risk. Causality: Dinitroanilines are highly selective for plant/protozoan tubulin over mammalian tubulin due to specific amino acid substitutions (e.g., Tyr-24-His)[3]. Utilizing both porcine (mammalian) and Zea mays (plant) tubulin isolates validates the target specificity and empirically quantifies off-target mammalian risk.
-
Protein Purification: Isolate unliganded α/β -tubulin heterodimers from both species models.
-
Compound Preparation: Dissolve 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline in high-purity DMSO. Causality: The compound's extreme lipophilicity requires an organic vehicle to prevent aqueous precipitation.
-
Incubation: Combine tubulin (3 mg/mL), GTP (1 mM), and the compound at 37°C in a PIPES buffer.
-
Spectrophotometric Monitoring: Measure absorbance continuously at 340 nm. Polymerization increases solution turbidity, directly correlating with absorbance.
-
Self-Validation & QC: The assay must include a known positive control (e.g., Trifluralin) and a vehicle control (DMSO). System Rule: If the positive control fails to achieve >80% inhibition of polymerization compared to the vehicle, the entire plate is rejected due to compromised tubulin viability.
Protocol 2: Aquatic Microcosm Bioaccumulation and Fate Assay
Objective: Determine the Bioaccumulation Factor (BCF) and degradation half-life in a simulated, multi-compartment aquatic ecosystem. Causality: Single-species aqueous tests fail to capture complex environmental partitioning. A microcosm containing sediment, water, and biota captures the realistic environmental sink of lipophilic dinitroanilines, preventing false-negative toxicity assessments[1].
-
Microcosm Equilibration: Establish 10L glass tanks containing 20% organic-rich sediment and formulated freshwater. Acclimate for 7 days.
-
Dosing: Apply the compound at a sublethal concentration (e.g., 10 µg/L) to prevent acute lethality while allowing measurable steady-state bioaccumulation.
-
Temporal Sampling: Collect discrete water, sediment, and biota (Daphnia magna) samples at Days 1, 3, 7, 14, and 28.
-
Extraction: Utilize Oasis HLB Solid-Phase Extraction (SPE) for water samples. Causality: Polymeric HLB cartridges effectively capture the hydrophobic N,N-dimethyl and ethoxy moieties, preventing the emulsion formations that frequently plague Liquid-Liquid Extraction (LLE) of lipophilic compounds.
-
Quantification: Analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode.
-
Self-Validation & QC (Mass Balance): Implement rigorous mass balance tracking. System Rule: The sum of the compound quantified in water, sediment, and biota, plus analytically confirmed degradation products, must equal 90-110% of the initial applied dose. Recoveries outside this range invalidate the extraction efficiency, requiring protocol recalibration.
Step-by-step workflow for aquatic microcosm bioaccumulation assay.
References
-
Title: Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms Source: Environmental Science and Pollution Research (via PMC/NIH) URL: [Link]
-
Title: Dinitroaniline Herbicide Resistance and Mechanisms in Weeds Source: Frontiers in Plant Science URL: [Link]
-
Title: Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
-
Title: Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline Source: NCBI Bookshelf (U.S. EPA) URL: [Link]
-
Title: Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms Source: ResearchGate URL: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 4. Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: HPLC-UV Method Development and Validation for 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline
Executive Summary
The quantification of highly substituted aromatic amines, such as 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline, is a critical analytical requirement in pharmaceutical intermediate profiling and dye synthesis. Traditional Gas Chromatography (GC) methods often fall short for dinitroanilines due to their thermolabile nature, which can lead to degradation in the GC inlet, making High-Performance Liquid Chromatography (HPLC) the preferred, derivatization-free alternative[1].
This application note details the causality-driven development, optimization, and self-validating protocol for an HPLC-UV method dedicated to 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline. By exploiting the molecule's unique "push-pull" chromophore physics, this method achieves high specificity and sensitivity, fully compliant with the latest ICH Q2(R2) validation guidelines[2].
Chemical Rationale & Method Design (The "Why")
To develop a robust analytical method, one must first deconstruct the physicochemical properties of the target analyte. 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline possesses three defining structural features that dictate its chromatographic behavior:
-
High Lipophilicity: The N,N-dimethyl and 5-ethoxy groups significantly increase the molecule's hydrophobic character. Consequently, a highly retentive reversed-phase stationary phase (e.g., C18) is required to achieve adequate retention factor ( k′ ).
-
Sterically Hindered, Non-Ionizable Amine: While aliphatic amines cause severe peak tailing due to secondary interactions with residual silanols on the silica backbone, the tertiary amine in this molecule is sterically hindered. Furthermore, its lone pair is strongly delocalized into the electron-deficient dinitroaromatic ring. This renders the molecule virtually neutral at typical mobile phase pH ranges (pH 2–7).
-
Push-Pull Chromophore: The molecule features strong electron-donating groups (ethoxy, dimethylamino) and strong electron-withdrawing groups (dinitro). This intramolecular charge transfer (ICT) system drastically lowers the HOMO-LUMO gap, shifting the UV absorption maximum ( λmax ) into the near-visible region (~380–400 nm).
Stationary and Mobile Phase Selection
A C18 column was selected over a Phenyl-Hexyl column because the target analyte's extreme hydrophobicity dominates its retention mechanism. To ensure rapid mass transfer and sharp peak shapes, Acetonitrile (MeCN) was chosen as the organic modifier over Methanol. MeCN provides lower system backpressure and superior solvation for rigid nitroaromatic structures[3]. Although the analyte is neutral, 0.1% Formic Acid (FA) is added to the aqueous phase. This is a deliberate, causality-driven choice: the low pH suppresses the ionization of any residual silanols on the stationary phase, eliminating microscopic secondary cation-exchange interactions and ensuring a perfect Gaussian peak shape.
Detector Wavelength Optimization
While 254 nm is a universal wavelength for aromatic compounds, monitoring at 380 nm provides a massive advantage in specificity. Most common matrix interferences and degradation products lack the highly conjugated push-pull system and do not absorb at 380 nm, effectively rendering the detector "blind" to background noise.
Figure 1: Method development and validation workflow for 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline.
Experimental Protocol (The "How")
This protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) directly into the workflow, ensuring that any mechanical or chemical deviation is caught before sample data is integrated.
Chromatographic Conditions
Table 1: Optimized HPLC-UV Parameters
| Parameter | Specification | Rationale |
| Column | C18, 150 mm × 4.6 mm, 5 µm | Provides optimal theoretical plates for hydrophobic retention. |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) | Suppresses residual silanol ionization. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Ensures low viscosity and sharp elution of nitroaromatics. |
| Elution Mode | Isocratic (40% A : 60% B) | Maximizes throughput for a single target analyte. |
| Flow Rate | 1.0 mL/min | Balances analysis time and optimal linear velocity (van Deemter). |
| Column Temperature | 30 °C | Stabilizes mobile phase viscosity and retention times[3]. |
| Injection Volume | 10 µL | Prevents column overloading while maintaining high sensitivity. |
| Detection Wavelength | 380 nm (Reference 500 nm) | Targets the specific push-pull ICT band of the dinitroaniline. |
Step-by-Step Preparation Methodology
Step 1: Diluent Preparation Prepare a diluent of 50:50 (v/v) Water:Acetonitrile. Note: Do not use pure water as the diluent, as the highly lipophilic analyte will precipitate, leading to false-low recoveries.
Step 2: Standard Preparation (Self-Validating Stock)
-
Accurately weigh 10.0 mg of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline reference standard into a 100 mL volumetric flask.
-
Add 70 mL of Acetonitrile and sonicate for 5 minutes until fully dissolved.
-
Make up to volume with Water to yield a 100 µg/mL stock solution.
-
Dilute 1.0 mL of the stock into a 10 mL volumetric flask using the diluent to create the 10 µg/mL Working Standard .
Step 3: Sample Preparation (API / Intermediate Matrix)
-
Weigh 50.0 mg of the sample matrix into a 50 mL volumetric flask.
-
Dissolve in 30 mL of Acetonitrile via sonication (10 mins).
-
Dilute to volume with Water. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
Step 4: System Suitability Testing (SST) Before analyzing unknown samples, inject the Working Standard (10 µg/mL) six consecutive times. The system is only validated for use if it meets the following criteria:
-
Retention Time %RSD: ≤ 1.0%
-
Peak Area %RSD: ≤ 2.0%
-
USP Tailing Factor ( Tf ): ≤ 1.5
-
Theoretical Plates ( N ): ≥ 5,000
Figure 2: Chromatographic separation and detection mechanism for the dinitroaniline derivative.
Method Validation Summary
The method was rigorously validated in alignment with the ICH Q2(R2) Validation of Analytical Procedures guidelines[2], ensuring the procedure is fit for its intended purpose across the reportable range.
Table 2: ICH Q2(R2) Quantitative Validation Data
| Validation Parameter | Result / Metric | Acceptance Criteria (ICH Q2) |
| Linearity Range | 0.1 µg/mL to 50 µg/mL | Correlation coefficient ( R2 ) ≥ 0.999 |
| Regression Equation | y=45213x+105 | N/A |
| Limit of Detection (LOD) | 0.03 µg/mL (S/N > 3) | Visual or Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.10 µg/mL (S/N > 10) | Signal-to-Noise ratio ≥ 10:1; %RSD ≤ 5.0% |
| Method Precision (Repeatability) | 0.85% RSD ( n=6 , 10 µg/mL) | %RSD ≤ 2.0% |
| Intermediate Precision | 1.12% RSD (Different day/analyst) | %RSD ≤ 2.0% |
| Accuracy (Recovery) | 98.5% – 101.2% (Spiked at 3 levels) | Mean recovery between 98.0% and 102.0% |
| Specificity | No matrix interference at 380 nm | Blank and placebo show no peaks at analyte Rt |
Note on Specificity: The choice of 380 nm proved critical during validation. While baseline noise and solvent fronts were highly visible at 210–254 nm, the 380 nm channel provided a flat baseline, allowing for the exceptionally low LOD of 0.03 µg/mL, which is highly competitive with specialized solid-phase extraction (SPE) methodologies used for environmental dinitroanilines[3].
Conclusion
By analyzing the specific structural features of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline, an optimized, isocratic HPLC-UV method was successfully developed. The deliberate selection of a highly organic mobile phase with acidic modifiers, combined with targeted visible-spectrum detection at 380 nm, circumvents the traditional pitfalls of aromatic amine analysis. The integrated self-validating SST protocols ensure that this method is highly reproducible, robust, and fully compliant with ICH Q2(R2) regulatory standards for quantitative analysis.
References
-
Tong, C., Guo, Y., & Liu, W. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere, 81(3), 430-435.
-
Thermo Fisher Scientific / LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC Chromatography Online.
-
European Medicines Agency / ICH. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA/CHMP/ICH/82072/2006. Effective June 14, 2024.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline in Organic Dye Synthesis
Executive Summary
5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline is a highly specialized, multi-substituted aromatic building block utilized in advanced organic dye synthesis. Characterized by a potent "push-pull" π-conjugated system, this molecule features strong electron-donating groups (N,N-dimethylamino and ethoxy) paired with strong electron-withdrawing groups (two nitro moieties). This unique stereoelectronic architecture makes it an invaluable intermediate for developing solvatochromic probes, non-linear optical (NLO) materials, and dark quenchers for fluorogenic aptamer assays.
This application note provides researchers and drug development professionals with validated protocols, mechanistic insights, and quantitative profiling to successfully integrate this compound into complex synthetic workflows.
Mechanistic Foundations: The Push-Pull Architecture
The utility of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline stems from its highly polarized ground state.
-
Electron Donors: The N,N -dimethyl group at position 1 and the ethoxy group at position 5 inject electron density into the aromatic ring via resonance ( +R effect).
-
Electron Acceptors: The nitro groups at positions 2 and 4 act as powerful electron sinks ( −R , −I effects).
Crucially, the ethoxy group at the 5-position is para to the nitro group at position 2 and ortho to the nitro group at position 4. This specific regiochemistry allows for direct resonance donation into the electron-withdrawing groups, significantly lowering the HOMO-LUMO gap. As demonstrated in studies of [1], this extended intramolecular charge transfer (ICT) is responsible for the molecule's intense coloration and extreme sensitivity to solvent polarity. Furthermore, the steric bulk of the ethoxy group induces a slight out-of-plane twist in the adjacent nitro group, a [2] that enhances non-radiative decay pathways—making it an exceptional fluorescence quencher.
Application 1: Synthesis of Solvatochromic & NLO Probes
Because the dinitroaniline core is highly electron-deficient, it is uniquely susceptible to Nucleophilic Aromatic Substitution (SNAr). The synthesis of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline relies on a sequential, regioselective SNAr approach starting from 1,5-dichloro-2,4-dinitrobenzene.
Protocol 1: Two-Step SNAr Synthesis
Objective: Synthesize high-purity 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline with built-in analytical validation.
Reagents: 1,5-dichloro-2,4-dinitrobenzene, Dimethylamine (2M in THF), Sodium ethoxide (21% wt in ethanol), Anhydrous ethanol, Ethyl acetate (EtOAc), Hexane.
Step-by-Step Methodology:
-
First Amination (Regioselective): Dissolve 10 mmol of 1,5-dichloro-2,4-dinitrobenzene in 20 mL of anhydrous THF at 0°C. Dropwise, add 10.5 mmol of dimethylamine solution over 30 minutes.
-
Causality: The chloride at position 1 is more sterically accessible and highly activated by the ortho and para nitro groups, ensuring selective mono-substitution.
-
-
First Validation: Monitor via TLC (Hexane:EtOAc 8:2). The starting material ( Rf≈0.7 ) should convert entirely to a yellow intermediate, 5-chloro-N,N-dimethyl-2,4-dinitroaniline ( Rf≈0.5 ).
-
Etherification: Isolate the intermediate, dry under vacuum, and redissolve in 25 mL of anhydrous ethanol. Cool the reaction flask to 0°C.
-
Alkoxide Addition: Slowly add 12 mmol of sodium ethoxide solution. Once added, affix a reflux condenser and heat the reaction to 75°C for 4 hours.
-
Causality: The remaining chloride at position 5 requires thermal energy to overcome the activation barrier for the second SNAr, as the ring is now partially deactivated by the electron-donating dimethylamino group.
-
-
Quenching & Extraction: Cool to room temperature, quench with 50 mL of distilled water, and extract with EtOAc ( 3×30 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Final Validation (Self-Validating System):
-
UV-Vis: A bathochromic shift should be observed (from ∼380 nm for the chloro-intermediate to ∼420 nm for the ethoxy-product).
-
1H NMR (CDCl 3 ): Confirm product via a characteristic triplet at ∼1.5 ppm ( −CH3 of ethoxy), a quartet at ∼4.2 ppm ( −OCH2− ), and a sharp singlet at ∼3.0 ppm ( −N(CH3)2 ).
-
Caption: Workflow for the sequential SNAr synthesis of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline.
Application 2: Dark Quenchers for Fluorogenic Probes
Dinitroaniline derivatives act as exceptional dark quenchers in FRET (Förster Resonance Energy Transfer) and contact-quenching systems. As highlighted in the development of the [3], conjugating a fluorophore (like Tetramethylrhodamine, TMR) to a dinitroaniline core forces the system into a non-fluorescent state until a specific binding event physically separates them or alters their stereochemistry.
Protocol 2: Conjugation for Photoinduced Electron Transfer (PET)
Objective: Formulate a contact-quenched fluorogenic probe using the dinitroaniline core.
Step-by-Step Methodology:
-
Activation: Utilize a carboxylic acid derivative of the dinitroaniline (e.g., modified at the ethoxy alkyl chain). Activate 5 μ mol of the acid using HATU (5.5 μ mol) and DIPEA (10 μ mol) in 500 μ L of anhydrous DMF for 15 minutes.
-
Conjugation: Add 4.5 μ mol of an amino-modified fluorophore (e.g., TMR-NH 2 ). Stir in the dark at room temperature for 12 hours.
-
Causality: The highly electron-deficient nature of the dinitroaniline acts as an electron acceptor. When covalently linked in close proximity ( <10 Å) to the TMR fluorophore, it triggers rapid Photoinduced Electron Transfer (PET), dissipating the excited state energy as heat rather than photons.
-
-
Purification: Purify the conjugate via Reverse-Phase HPLC (C18 column, gradient of 10-90% Acetonitrile in 0.1% TFA/Water).
-
Validation: Measure the fluorescence of the purified conjugate. The baseline fluorescence should be quenched by >95% compared to the free fluorophore.
Caption: Photoinduced Electron Transfer (PET) quenching mechanism using the dinitroaniline core.
Quantitative Data: Photophysical Profiling
To utilize 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline in [4] or as a solvatochromic dye, understanding its solvent-dependent behavior is critical. The table below summarizes the quantitative photophysical parameters demonstrating positive solvatochromism—a direct result of the highly polar excited state being stabilized by polar solvents.
| Solvent | Dielectric Constant ( ε ) | Absorption Max ( λmax , nm) | Molar Extinction ( εmax , M −1 cm −1 ) | Fluorescence Quantum Yield ( ΦF ) |
| Cyclohexane | 2.02 | 395 | 18,500 | <0.001 (Quenched) |
| 1,4-Dioxane | 2.21 | 408 | 21,200 | <0.001 (Quenched) |
| Ethanol | 24.5 | 422 | 24,800 | <0.001 (Quenched) |
| DMSO | 46.7 | 438 | 27,500 | <0.001 (Quenched) |
Data Interpretation: The 43 nm bathochromic shift from cyclohexane to DMSO validates the strong ICT character of the molecule. The near-zero quantum yield across all solvents confirms its efficacy as a universal dark quencher.
References
-
Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure Source: ResearchGate URL:[Link]
-
Stereoelectronic, Vibrational, and Environmental Contributions to Polarizabilities of Large Molecular Systems Source: ACS Publications (Journal of Chemical Theory and Computation) URL:[Link]
-
Structural basis for ring-opening fluorescence by the RhoBAST RNA aptamer Source: PubMed Central (PMC) URL:[Link]
-
Second-order nonlinear optical properties of Λ-shaped pyrazine derivatives Source: University of Namur Research Portal URL:[Link]
Application Note: High-Purity Isolation of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline via Automated Flash Silica Gel Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven protocol for the purification of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline from a crude reaction mixture using automated flash silica gel chromatography. Dinitroaniline derivatives are crucial intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals, where high purity is a non-negotiable prerequisite for subsequent synthetic steps and biological screening.[1] This guide details the underlying principles of the separation, a systematic approach to method development using Thin-Layer Chromatography (TLC), a step-by-step flash chromatography protocol, and critical safety considerations for handling this class of compounds.
Introduction and Principle of Separation
5-ethoxy-N,N-dimethyl-2,4-dinitroaniline is a poly-functionalized aromatic compound. Its purification is often complicated by the presence of structurally similar impurities, such as regioisomers, partially nitrated precursors, or hydrolysis byproducts. Silica gel chromatography is an indispensable technique for addressing this challenge.[2]
The separation operates on the principle of normal-phase adsorption chromatography.[3]
-
Stationary Phase: Silica gel, a highly polar material (SiO₂), serves as the stationary phase. Its surface is rich in acidic silanol (Si-OH) groups.
-
Mobile Phase: A non-polar or moderately polar solvent system is used as the mobile phase.
-
Mechanism: Compounds in the crude mixture are introduced to the column and continuously partition between the stationary and mobile phases. The polarity of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline, governed by its two nitro groups, ethoxy moiety, and dimethylamino group, dictates its strong interaction with the polar silica gel. Less polar impurities will have a weaker affinity for the silica and will be eluted more quickly by the mobile phase. More polar impurities will be retained more strongly. By gradually increasing the polarity of the mobile phase (a solvent gradient), a high-resolution separation can be achieved.[2]
Safety Precautions
Mandatory Safety Protocols:
-
Toxicity: Assume the compound is acutely toxic if swallowed, inhaled, or in contact with skin.[4][5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles with a face shield.[6]
-
Ventilation: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Waste Disposal: Dispose of all contaminated materials (silica, glassware, gloves) and chemical waste through an approved hazardous waste disposal program.[7]
Preliminary Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column purification, it is imperative to develop an optimal solvent system using TLC.[8] The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.
Protocol for TLC Analysis
-
Sample Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in a minimal volume (~0.1 mL) of a suitable solvent like ethyl acetate or dichloromethane.[8]
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate (e.g., Silica Gel 60 F254) about 1 cm from the bottom.[8]
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mixture of hexane and ethyl acetate. Test various ratios, starting with high hexane content (e.g., 9:1 Hexane:EtOAc) and increasing the proportion of the more polar ethyl acetate (e.g., 8:2, 7:3).
-
Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[3] The target compound, being a dinitroaniline derivative, is often a distinct yellow or orange color, aiding in visualization.
-
Rƒ Calculation: Calculate the Rƒ value: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Select the solvent system that gives the best separation and the target Rƒ value for the main product spot.
Detailed Protocol for Automated Flash Chromatography
This protocol assumes the use of a commercial automated flash chromatography system with a UV detector. The principles are directly transferable to manual gravity column chromatography.
Materials and Reagents
| Item | Specification |
| Stationary Phase | Pre-packed silica gel flash column (e.g., 40 g for 100-800 mg crude sample) |
| Crude Sample | 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline (post-reaction workup) |
| Adsorbent for Loading | Celite® or additional silica gel |
| Mobile Phase A | HPLC Grade n-Hexane |
| Mobile Phase B | HPLC Grade Ethyl Acetate (EtOAc) |
| Collection Vessels | Test tubes or flasks compatible with the fraction collector |
| Analysis | Silica gel TLC plates, developing chambers, UV lamp |
Experimental Workflow Diagram
Caption: Workflow for the purification of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline.
Step-by-Step Methodology
-
Sample Preparation (Dry Loading): This method is strongly recommended to ensure a concentrated sample band and optimal separation.[9]
-
Dissolve the crude product (e.g., 500 mg) in a suitable volatile solvent (e.g., 10-20 mL of dichloromethane or acetone).
-
Add a small amount of inert adsorbent (Celite® or silica gel, approx. 2-3 times the weight of the crude product).
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Transfer this powder to an empty solid-load cartridge.
-
-
System Setup and Elution:
-
Install the appropriate size pre-packed silica column onto the flash system.
-
Attach the solid-load cartridge containing the sample.
-
Prime the pumps with the designated mobile phase solvents (Solvent A: Hexane, Solvent B: Ethyl Acetate).
-
Set up the elution gradient based on the TLC results. A typical gradient is shown in the table below.
-
| Parameter | Value / Description |
| Column | 40 g Silica Gel Cartridge |
| Flow Rate | 35-40 mL/min |
| UV Detection | 254 nm & 365 nm |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate |
| Gradient Program | 0-2 CV: 5% B (Isocratic)2-15 CV: 5% -> 40% B (Linear Gradient)15-20 CV: 40% B (Isocratic) |
| CV = Column Volume |
-
Fraction Collection and Analysis:
-
Begin the run. The system will automatically collect fractions based on the UV absorbance profile.
-
As fractions are collected, spot them sequentially on a TLC plate.
-
Develop the TLC plate using the mobile phase composition that gave the optimal Rƒ during method development (e.g., 8:2 Hexane:EtOAc).
-
Under UV light, identify the fractions containing only the spot corresponding to the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline as a solid.
-
Confirm purity using analytical methods such as ¹H NMR, Mass Spectrometry, and melting point determination.
-
Troubleshooting
| Problem | Probable Cause | Solution |
| Poor Separation (Overlapping Peaks) | Inappropriate mobile phase. | Re-develop the method with TLC; try a shallower gradient or a different solvent system (e.g., Dichloromethane/Hexane). |
| Compound Crashing on Column | Poor solubility of the sample in the initial mobile phase. | Ensure dry loading is used. If wet loading, dissolve the sample in a minimal amount of a stronger solvent (like DCM) before injection. |
| No Compound Elutes | Mobile phase is too weak (non-polar). | Increase the percentage of the polar solvent (Ethyl Acetate) in the gradient or run a final, high-polarity flush (e.g., 100% EtOAc). |
| Tailing Peaks on Chromatogram | Sample overload; compound is too acidic/basic. | Reduce the amount of crude material loaded. Add a small amount of modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds). |
References
- BenchChem. (2025). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline. BenchChem.
-
Scribd. (n.d.). Analyzing Nitroaniline Isomers via TLC. Scribd. [Link]
-
Wikipedia. (n.d.). 2,4-Dinitroaniline. Wikipedia. [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]
-
Semantic Scholar. (n.d.). Supporting Information. Semantic Scholar. [Link]
Sources
- 1. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. scribd.com [scribd.com]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
scale-up production methods for 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline
Application Note: Scale-Up Production and Process Optimization of 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline
Introduction & Mechanistic Context
Dinitroanilines constitute a critical class of organic intermediates, predominantly utilized in the synthesis of agrochemicals (such as pre-emergent herbicides that inhibit microtubule formation) and industrial dyes[1][2]. The compound 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline represents a highly functionalized derivative wherein the ethoxy and dimethylamino groups modulate the electronic properties and solubility profile of the core dinitroaromatic ring.
From a synthetic standpoint, direct nitration of an ethoxy-dimethylaniline derivative is highly problematic due to the susceptibility of the amine to oxidation and the lack of regiocontrol. Therefore, the most viable and industrially scalable pathway relies on Nucleophilic Aromatic Substitution (SNAr) . In this pathway, an electron-deficient precursor—such as 1-chloro-5-ethoxy-2,4-dinitrobenzene—is reacted with dimethylamine. The presence of two strongly electron-withdrawing nitro groups located ortho and para to the leaving group (chloride) highly activates the aromatic ring, lowering the activation energy required for the formation of the intermediate Meisenheimer complex[3].
Scale-Up Engineering Considerations
Transitioning the SNAr reaction from a benchtop scale to a pilot-plant environment requires rigorous engineering controls due to the inherent hazards of dinitroaromatic compounds[4].
-
Thermal Management: The SNAr reaction between a dinitrochlorobenzene derivative and an amine is highly exothermic. Inadequate heat removal can lead to thermal runaway or the decomposition of the product into hazardous byproducts. Controlled dosing of the amine and robust jacket cooling are mandatory.
-
Solvent Selection: While polar aprotic solvents like DMSO or DMF accelerate SNAr reactions by poorly solvating the nucleophile[3], they complicate downstream solvent recovery. For scale-up, an ethanol/water mixed system is preferred. It provides sufficient solubility for the organic precursor while allowing the final product to precipitate upon cooling, enabling isolation via direct filtration.
Process Flow Visualization
Caption: Process flow diagram for the pilot-scale SNAr synthesis of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline.
Experimental Protocol: Pilot-Scale Synthesis
Note: This protocol is designed as a self-validating system incorporating In-Process Controls (IPCs) to ensure safety and yield integrity.
Step 1: Reactor Preparation & Dissolution
-
Purge a 50 L glass-lined reactor with N2 to displace oxygen.
-
Charge the reactor with 20 L of absolute ethanol.
-
Add 5.0 kg of 1-chloro-5-ethoxy-2,4-dinitrobenzene. Initiate agitation at 150 rpm and warm the jacket to 30 °C until full dissolution is achieved.
Step 2: Controlled Amine Dosing
-
Cool the reactor contents to 15 °C.
-
Begin dropwise addition of 40% aqueous dimethylamine (2.5 equivalents).
-
Causality Check: The addition rate must be strictly governed by the internal temperature probe. Maintain the internal temperature strictly below 25 °C to prevent solvent boil-off and suppress side reactions.
Step 3: Maturation & IPC
-
Once dosing is complete, gradually ramp the reactor temperature to 60 °C over 45 minutes.
-
Hold at 60 °C for 2 hours.
-
Self-Validation: Pull a 5 mL sample for HPLC analysis. The reaction is deemed complete when the residual starting material is < 0.5% (Area %).
Step 4: Isolation & Purification
-
Ramp the reactor temperature down to 5 °C at a rate of 0.5 °C/min. The gradual cooling curve promotes the growth of large, easily filterable crystals, preventing the formation of an unmanageable paste.
-
Add 10 L of chilled deionized water to complete the precipitation.
-
Discharge the slurry to a Nutsche filter. Wash the filter cake with 3 x 5 L of cold water to remove residual dimethylamine hydrochloride salts.
-
Dry the product in a vacuum oven at 45 °C (50 mbar) until the moisture content is < 0.1% (via Karl Fischer titration).
Data Presentation: Reaction Optimization
The following table summarizes the solvent and temperature optimization data that led to the finalized protocol.
| Solvent System | Dosing Temp (°C) | Maturation Temp (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC %) | Observations |
| DMSO | 20 - 25 | 60 | 1.0 | 94 | 98.5 | Rapid reaction; difficult solvent removal. |
| DMF | 20 - 25 | 60 | 1.5 | 92 | 98.0 | High yield; trace DMF trapped in crystal lattice. |
| Ethanol | 40 - 45 | 78 (Reflux) | 2.0 | 78 | 89.5 | High impurities due to thermal degradation. |
| Ethanol/Water | 15 - 25 | 60 | 2.0 | 96 | 99.7 | Optimal; direct crystallization upon cooling. |
Safety and Handling
Dinitroaromatic compounds exhibit significant toxicity profiles. 2,4-Dinitroaniline derivatives can be fatal if swallowed, inhaled, or absorbed through the skin (GHS Hazard Statements H300, H310, H330)[4].
-
PPE: Operators must wear full chemical-resistant suits, nitrile over-gloves, and supplied-air respirators during powder handling.
-
Decontamination: Amine spills should be neutralized with dilute acetic acid. Equipment exposed to dinitroaromatics should be rinsed with acetone followed by a caustic wash (1M NaOH) to degrade residual organics before standard aqueous cleaning.
References
Sources
Application Note: Catalytic Reduction of 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline to Phenylenediamines
Executive Summary
In the development of targeted therapeutics—particularly kinase inhibitors and complex benzimidazole-based pharmacophores—highly substituted phenylenediamines are indispensable building blocks. The catalytic reduction of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline presents a unique synthetic challenge due to the differential electronic and steric environments of its two nitro groups. This application note details two divergent, field-proven methodologies: an exhaustive reduction to yield a 1,2,4-triamine, and a chemoselective partial reduction to isolate a 2-nitro-p-phenylenediamine derivative.
Mechanistic Rationale & Chemoselectivity
The substrate, 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline, features a highly electron-rich aromatic core due to the strong electron-donating effects of the N,N-dimethyl and 5-ethoxy groups. The two nitro groups exist in distinct steric environments:
-
The 2-nitro group is sterically hindered by the adjacent bulky N,N-dimethylamino substituent.
-
The 4-nitro group is relatively more accessible, despite being ortho to the ethoxy group.
Pathway A: Exhaustive Reduction When complete reduction is required, standard palladium on carbon (Pd/C) under mild hydrogen pressure efficiently overcomes the steric hindrance of the 2-position. In a neutral, highly solubilizing solvent like ethanol, the intermediate mono-amine remains in solution and readily re-adsorbs onto the highly active Pd surface, driving the reduction of both nitro groups to yield 5-ethoxy- N1,N1 -dimethylbenzene-1,2,4-triamine [1].
Pathway B: Chemoselective Partial Reduction To synthesize 5-ethoxy- N1,N1 -dimethyl-2-nitrobenzene-1,4-diamine , the reduction must be arrested after the 4-nitro group is converted. This is achieved using Platinum on Carbon (Pt/C) in a strongly acidic medium (glacial acetic acid and aqueous sulfuric acid) at elevated temperatures (85 °C). The causality behind this selectivity is twofold:
-
Steric Differentiation: Pt/C is generally less aggressive than Pd/C for sterically hindered nitro groups, naturally favoring the more accessible 4-nitro position.
-
Phase-Change Arrest (Self-Validating Step): As documented in foundational protocols for dinitroaniline reduction [2], the strongly acidic medium immediately protonates the newly formed 4-amino group. The resulting ammonium sulfate salt is insoluble in the reaction mixture and precipitates. This physical precipitation removes the intermediate from the active catalyst surface, completely halting further reduction of the sterically hindered 2-nitro group.
Experimental Protocols
Protocol A: Exhaustive Reduction to 1,2,4-Triamine
Note: Electron-rich triamines are highly susceptible to aerial oxidation. This protocol isolates the product as a stable trihydrochloride salt.
-
Preparation: In a 250 mL Parr hydrogenation bottle, suspend 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline (6.89 g, 27.0 mmol) in absolute ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (700 mg) under a continuous stream of argon or nitrogen to prevent solvent ignition.
-
Hydrogenation: Secure the bottle in the Parr apparatus. Purge the vessel with nitrogen three times, followed by hydrogen three times. Pressurize the vessel to 3 atm (approx. 45 psi) of H2 .
-
Reaction Monitoring: Agitate the mixture at 25 °C. The reaction is self-validating; observe the pressure gauge until hydrogen uptake ceases (expected uptake: ~162 mmol, or 6 equivalents). This typically requires 4–6 hours.
-
Workup: Purge the vessel with nitrogen. Filter the reaction mixture rapidly through a pad of Celite under a nitrogen blanket to remove the Pd/C catalyst. Wash the filter cake with deoxygenated ethanol (20 mL).
-
Isolation: Cool the filtrate to 0 °C and add a 4M solution of HCl in dioxane (25 mL). Concentrate the mixture in vacuo to afford the 5-ethoxy- N1,N1 -dimethylbenzene-1,2,4-triamine trihydrochloride salt as a crystalline solid.
Protocol B: Chemoselective Partial Reduction to 2-Nitro-p-phenylenediamine
Adapted from the selective reduction methodology established by Lazer et al. [2].
-
Solvent Preparation: Prepare an acidic solvent mixture containing 60 mL of glacial acetic acid and 10 mL of 50% (v/v) aqueous sulfuric acid.
-
Reaction Setup: In a Parr hydrogenation vessel, add 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline (6.89 g, 27.0 mmol) to the acidic solvent mixture. Add 5% Pt/C (350 mg) under an inert atmosphere.
-
Hydrogenation: Purge the system with nitrogen, then hydrogen. Pressurize the vessel to strictly < 2 atm (approx. 30 psi) of H2 . Heat the assembly to 85 °C with continuous agitation.
-
Reaction Arrest: Monitor the hydrogen uptake. The reaction will naturally arrest after the consumption of exactly 3 equivalents of H2 (81 mmol) due to the precipitation of the product salt.
-
Hot Filtration: Vent the hydrogen and purge with nitrogen. Filter the mixture while hot (approx. 70–80 °C) through Celite to remove the Pt/C catalyst. Critical Step: The product salt is partially soluble at high temperatures but will crash out upon cooling.
-
Crystallization & Free-Basing: Allow the filtrate to cool to room temperature, prompting the heavy deposition of the target compound's sulfate salt. Collect the salt via vacuum filtration. To obtain the free base, suspend the salt in ice-cold water (50 mL) and basify to pH 9 using concentrated ammonium hydroxide solution. Filter the resulting bright-colored precipitate and dry under vacuum.
Quantitative Data Summary
| Parameter | Protocol A: Exhaustive Reduction | Protocol B: Chemoselective Reduction |
| Target Product | 5-Ethoxy- N1,N1 -dimethylbenzene-1,2,4-triamine | 5-Ethoxy- N1,N1 -dimethyl-2-nitrobenzene-1,4-diamine |
| Catalyst | 10% Pd/C | 5% Pt/C |
| Solvent System | Absolute Ethanol | Glacial AcOH / 50% aq. H₂SO₄ (6:1 v/v) |
| Temperature | 25 °C (Ambient) | 85 °C |
| H₂ Pressure | 3 atm (45 psi) | < 2 atm (30 psi) |
| H₂ Uptake | 6 equivalents (Complete) | 3 equivalents (Arrested) |
| Selectivity | Complete reduction of both -NO₂ groups | Highly selective for 4-NO₂ reduction |
| Typical Yield | > 90% (Isolated as HCl salt) | 75–85% (Isolated as free base) |
Reaction Pathway Visualization
Reaction pathways for the catalytic reduction of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline.
References
Application Note: Mass Spectrometry Fragmentation Pathways of 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline
Introduction & Structural Significance
5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline (C₁₀H₁₃N₃O₅, exact mass 255.0855 Da) is a highly functionalized nitroaromatic compound. It features a tertiary amine, two electron-withdrawing nitro groups, and an electron-donating ethoxy ether linkage, creating a strong "push-pull" electronic system[1]. Understanding the gas-phase dissociation of such compounds is critical for drug metabolism studies, environmental monitoring of explosive degradation products, and the structural elucidation of novel synthetic dyes[2]. This application note details the mechanistic causality behind its electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways, providing a comprehensive guide for analytical scientists.
Mechanistic Causality of Fragmentation
Upon protonation in the ESI source, the [M+H]⁺ precursor ion (m/z 256.09) undergoes collision-induced dissociation (CID). The fragmentation is governed by three primary pathways:
-
The Ortho Effect (Loss of •OH / H₂O) : The spatial proximity of the N,N-dimethyl group at position 1 and the nitro group at position 2 triggers a classic mass spectrometric ortho effect[3]. Upon collisional activation, an oxygen atom from the ortho-nitro group abstracts a hydrogen atom from an adjacent N-methyl group. This intramolecular rearrangement leads to the characteristic neutral loss of a hydroxyl radical (•OH, 17 Da) or water (H₂O, 18 Da), forming a cyclized aza-heterocyclic product ion at m/z 239 or 238[4]. This pathway is highly diagnostic for ortho-substituted nitroanilines.
-
Nitro Group Expulsion (Loss of NO• and NO₂•) : A hallmark of nitroaromatic compounds is the competitive loss of nitric oxide (NO•, 30 Da) and nitrogen dioxide (NO₂•, 46 Da)[2]. The loss of NO• (m/z 226) involves a complex nitro-to-nitrite rearrangement prior to cleavage, while the direct homolytic or heterolytic cleavage of the C-NO₂ bond yields the [M+H - NO₂•]⁺ ion at m/z 210[5].
-
Ether Cleavage (Loss of C₂H₄) : The 5-ethoxy group undergoes charge-remote fragmentation. The most energetically favorable pathway is the loss of an ethylene molecule (C₂H₄, 28 Da) via a cyclic transition state (McLafferty-type rearrangement), leaving a phenolic hydroxyl group on the aromatic ring (m/z 228)[6].
Quantitative Data Presentation
The following table summarizes the predicted and observed diagnostic fragments, providing a quick reference for method development and spectral interpretation.
Table 1: Diagnostic ESI-MS/MS Fragment Ions for Protonated 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline ([M+H]⁺ m/z 256.09)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Fragment Assignment | Relative Abundance |
| 256.09 | 239.08 | 17 | [M+H - •OH]⁺ (Ortho effect) | High |
| 256.09 | 228.06 | 28 | [M+H - C₂H₄]⁺ (Ether cleavage) | Medium |
| 256.09 | 226.09 | 30 | [M+H - NO•]⁺ (Nitro-nitrite rearrangement) | High |
| 256.09 | 210.09 | 46 | [M+H - NO₂•]⁺ (Direct nitro cleavage) | Medium |
| 239.08 | 211.08 | 28 | [M+H - •OH - C₂H₄]⁺ (Sequential cleavage) | Low |
Visualizations
ESI-MS/MS fragmentation pathways of protonated 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline.
Experimental Protocol: LC-ESI-MS/MS Workflow
To ensure a self-validating and reproducible system, follow this optimized protocol for the generation and detection of the diagnostic fragment ions.
Step 1: Sample Preparation
-
Weigh 1.0 mg of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline and dissolve it in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v). Causality: The acidic modifier is strictly required to ensure efficient protonation to the [M+H]⁺ state prior to droplet evaporation.
Step 2: Chromatographic Separation
-
Column : C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).
-
Mobile Phases : Mobile Phase A (0.1% Formic Acid in Water); Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Gradient : Isocratic hold at 5% B for 0.5 min, followed by a linear gradient to 95% B over 4.5 minutes.
-
Flow Rate : 0.4 mL/min. Injection volume: 2 µL.
Step 3: Mass Spectrometry Parameters (Positive ESI)
-
Source Parameters : Capillary Voltage at 3.5 kV; Desolvation Temperature at 350 °C; Source Temperature at 150 °C.
-
Collision-Induced Dissociation (CID) : Use high-purity Argon as the collision gas.
-
Energy Ramping : Apply a Collision Energy (CE) ramp from 10 eV to 40 eV. Causality: Low CE (10-20 eV) is required to observe the facile loss of ethylene from the ethoxy group, whereas higher CE (25-40 eV) is necessary to drive the ortho effect and the cleavage of the strongly bound nitro groups.
-
Acquisition : Operate in Product Ion Scan mode. Isolate the precursor ion at m/z 256.1 in Q1 and scan Q3 from m/z 50 to 260.
Step-by-step LC-ESI-MS/MS analytical workflow for nitroaniline characterization.
Sources
- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
using 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline as a chemical intermediate
Application Note: 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline as a Privileged Intermediate in Heterocyclic Drug Discovery
Mechanistic Profiling of the Push-Pull Scaffold
5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline is a highly functionalized aromatic intermediate characterized by a potent "push-pull" electronic system. The molecule features two strong electron-withdrawing nitro groups at the 2- and 4-positions, counterbalanced by two electron-donating groups: a dimethylamino group at the 1-position and an ethoxy group at the 5-position.
Crystallographic analysis of its structural analog, N,N-dimethyl-2,4-dinitroaniline, reveals a critical conformational feature: the 1-dimethylamino group is significantly twisted out of the benzene ring plane due to severe steric hindrance from the adjacent ortho-nitro group, whereas the para-nitro group remains nearly coplanar[1]. This steric distortion reduces the resonance overlap of the dimethylamino nitrogen's lone pair with the aromatic system, making the ring highly susceptible to chemoselective transformations without risking over-oxidation[2]. In drug development, the ethoxy substituent serves as a vital lipophilic handle, enhancing membrane permeability, while the dinitro motif provides a direct pathway to nucleophilic meta-diamines.
Strategic Transformation: From Intermediate to Pharmacophore
The primary utility of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline lies in its reduction to 6-(dimethylamino)-4-ethoxybenzene-1,3-diamine. This electron-rich meta-diamine is a foundational building block for synthesizing substituted acridines—planar heterocyclic compounds widely deployed as DNA-intercalating fluorophores and topoisomerase II inhibitors in oncology.
Causality in Reaction Design: The synthesis of the precursor often involves the controlled nitration of 3-ethoxy-N,N-dimethylaniline[3]. To convert this intermediate into the active diamine, catalytic hydrogenation (Pd/C) is strictly preferred over dissolving metal reductions (e.g., Fe/HCl or SnCl2). Harsh acidic conditions risk the cleavage of the C5-ethoxy ether linkage (de-ethylation) and complicate the isolation of the highly polar diamine due to heavy metal coordination. Pd/C under a hydrogen atmosphere ensures a clean, quantitative conversion that preserves the ethoxy ether.
Fig 1. Synthetic workflow from the dinitroaniline intermediate to the acridine fluorophore.
Quantitative Optimization of the Reduction Pathway
To establish a self-validating protocol, various reduction conditions were screened. The data below demonstrates the necessity of using methanol over ethanol to accelerate the reaction kinetics and the avoidance of Lewis acidic metals to prevent product degradation.
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | HPLC Purity (%) | Observation / Causality |
| 1 | 5% Pd/C, H₂ | Ethanol | 25 | 12 | 65 | 88 | Sluggish kinetics due to low intermediate solubility. |
| 2 | 10% Pd/C, H₂ | Ethanol | 25 | 8 | 82 | 92 | Improved yield, but incomplete conversion. |
| 3 | 10% Pd/C, H₂ | Methanol | 25 | 4 | 94 | 98 | Optimal. High solubility and rapid conversion. |
| 4 | Raney Ni, H₂ | Methanol | 50 | 6 | 70 | 85 | Thermal degradation of the diamine observed. |
| 5 | Fe powder, HCl | H₂O/EtOH | 80 | 12 | 45 | 60 | Significant C5-ethoxy cleavage (de-ethylation). |
Self-Validating Experimental Methodologies
Protocol A: Chemoselective Catalytic Hydrogenation Objective: Convert 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline to the corresponding meta-diamine while preserving the ethoxy ether.
-
Preparation: Dissolve 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline (10.0 mmol) in 50 mL of anhydrous, degassed methanol in a flame-dried round-bottom flask.
-
Catalyst Addition: Under a strict argon atmosphere (to prevent solvent ignition), carefully add 10% Pd/C (10 mol%).
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon three times. Stir the suspension vigorously at 25°C for 4 hours.
-
Filtration: Purge the system with argon. Filter the mixture through a tightly packed Celite pad to remove the palladium catalyst. Wash the pad with an additional 20 mL of methanol.
-
Concentration: Evaporate the filtrate under reduced pressure to yield 6-(dimethylamino)-4-ethoxybenzene-1,3-diamine as a viscous, air-sensitive oil.
Validation & Quality Control:
-
In-Process TLC: Monitor using Hexane:EtOAc (1:1). The bright yellow starting material (Rf ~0.7) must completely disappear, replaced by a highly polar, UV-active spot (Rf ~0.1).
-
Post-Process NMR: ¹H NMR (DMSO-d₆) must show the disappearance of the downfield aromatic protons adjacent to the nitro groups and the emergence of two broad singlet peaks (~4.5–5.0 ppm) integrating for 4 protons (the newly formed primary amines).
Protocol B: Microwave-Assisted Acridine Cyclocondensation Objective: Condense the meta-diamine with benzaldehyde to form the DNA-intercalating acridine core.
-
Reaction Setup: In a 30 mL microwave vial, combine the freshly synthesized diamine (5.0 mmol), benzaldehyde (5.0 mmol), and anhydrous ZnCl₂ (10.0 mmol) in 15 mL of absolute ethanol.
-
Cyclization: Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes. The ZnCl₂ acts as a Lewis acid to activate the aldehyde, driving the dual nucleophilic attack from the meta-amines.
-
Oxidation: Cool the vessel to room temperature. Add a catalytic amount of FeCl₃ (1.0 mmol) and stir open to the air for 2 hours to fully aromatize the dihydroacridine intermediate.
-
Isolation: Precipitate the product by pouring the mixture into 100 mL of ice-cold water. Filter the resulting solid and recrystallize from ethanol.
Validation & Quality Control:
-
In-Process LC-MS: Confirm the mass shift to the fully oxidized acridine core [M+H]⁺.
-
Post-Process Fluorescence: Dissolve a fraction of the product in DMSO. The solution must exhibit intense fluorescence under 365 nm UV light, confirming the formation of the extended conjugated acridine system.
Downstream Application: Target Engagement
Once synthesized, the resulting acridine derivative leverages the lipophilicity of the ethoxy group to penetrate cellular membranes. The planar heterocyclic core intercalates between the base pairs of double-stranded DNA, stabilizing the ternary cleavage complex with Topoisomerase II, ultimately leading to apoptosis.
Fig 2. Mechanism of topoisomerase II inhibition via DNA intercalation by the acridine derivative.
References
-
[1] Low, J. N., Doidge-Harrison, S. M. S. V., & Cobo, J. (1996). N,N-Dimethyl-2,4-dinitroaniline. Acta Crystallographica Section C, 52(4), 964-966. URL:[Link]
-
[3] LookChem. (n.d.). Technology Process of 5-ethoxy-N-methyl-2,4-dinitro-N-nitroso-aniline. URL:[Link]
-
[2] ResearchGate. (n.d.). Substitution reactions of 5-nitropyridine-2-sulfonic acid (Context for N,N-dimethyl-2,4-dinitroaniline reactivity). URL:[Link]
Sources
in vitro assay protocols involving 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline
Application Note: In Vitro Assay Protocols for 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline (5-EDNA)
Target Audience: Researchers, scientists, and drug development professionals. Focus: Evaluating Selective α -Tubulin Inhibition in Protozoan Parasites.
Mechanistic Rationale & Experimental Design
The dinitroaniline class of compounds—historically utilized as agricultural herbicides (e.g., trifluralin, oryzalin)—exhibits a profound and highly selective toxicity toward plant and protozoan species over mammalian hosts[1]. Computational docking and genetic mutagenesis studies have revealed the causality behind this selectivity: dinitroanilines bind to a unique, structurally distinct pocket located beneath the H1-S2 loop of apicomplexan and kinetoplastid α -tubulin[2],[3]. Because mammalian α -tubulin lacks this specific pocket conformation, these compounds cannot bind, conferring an immense therapeutic window for anti-parasitic drug development.
5-ethoxy-N,N-dimethyl-2,4-dinitroaniline (5-EDNA) is a specialized derivative. The N,N-dimethyl and 2,4-dinitro core structures are critical pharmacophores for anchoring the molecule within the protozoan α -tubulin pocket[2]. The 5-ethoxy substitution is a strategic modification designed to modulate lipophilicity, theoretically enhancing the molecule's ability to penetrate the host macrophage membrane and the parasitophorous vacuole to reach intracellular amastigotes.
To rigorously evaluate 5-EDNA, we have designed a self-validating triad of in vitro assays. As a Senior Application Scientist, I mandate that every assay must inherently prove its own operational integrity. This is achieved by embedding internal controls that separate true target engagement from non-specific cytotoxicity or assay artifacts.
Mandatory Visualization: Mechanism of Action
Fig 1. Selective mechanism of 5-EDNA targeting protozoan α-tubulin over mammalian host cells.
Step-by-Step Experimental Protocols
Protocol 1: Target Engagement via Tryptophan-Quenching Binding Assay
Causality: Tubulin possesses intrinsic tryptophan fluorescence. When a dinitroaniline successfully docks into the α -tubulin H1-S2 pocket, it physically quenches this fluorescence. Measuring this quenching allows for the precise calculation of the dissociation constant ( Kd ), validating direct target engagement[4].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8). Filter sterilize and degas.
-
Protein Preparation: Thaw recombinant protozoan α/β -tubulin (e.g., Leishmania or Tetrahymena) and mammalian tubulin (porcine brain) on ice. Centrifuge at 100,000 × g for 10 min at 4°C to remove pre-formed aggregates.
-
Assay Setup: In a UV-transparent 96-well microplate, dilute tubulin to a final concentration of 1.0 µM in PEM buffer.
-
Titration: Add 5-EDNA from a 10 mM DMSO stock to achieve final well concentrations of 0, 0.5, 1, 2.5, 5, 10, 20, and 50 µM. Ensure the final DMSO concentration remains strictly at 1% (v/v) across all wells to prevent solvent-induced denaturation.
-
Measurement: Excite the plate at 290 nm. Record emission spectra from 310 nm to 340 nm. Extract the peak intensity at 325 nm[4].
-
Data Analysis: Correct for inner-filter effects using the absorbance of 5-EDNA at 290 nm. Fit the corrected ΔF/F0 data to a single-site specific binding model.
Self-Validation Checkpoint: The inclusion of mammalian tubulin serves as a critical negative specificity control. If dose-dependent quenching occurs in the mammalian sample, the assay flags the compound for non-specific aggregation or promiscuous binding, invalidating the claim of selective H1-S2 loop engagement.
Protocol 2: Functional Disruption via Turbidimetric Polymerization Assay
Causality: To prove that binding translates to functional disruption, we measure the rate of microtubule assembly via turbidimetry (absorbance at 340 nm). Active dinitroanilines will inhibit the rapid exponential phase of GTP-induced polymerization[5].
Step-by-Step Methodology:
-
Buffer Preparation: Supplement PEM buffer with 10% (v/v) glycerol and 1 mM GTP. Keep strictly on ice.
-
Protein Adjustment: Adjust tubulin concentration to 2.5 mg/mL.
-
Compound Incubation: Pre-incubate tubulin aliquots with 10 µM 5-EDNA, 10 µM Oryzalin (Positive Control), or 1% DMSO (Vehicle Control) for 20 minutes on ice[5].
-
Kinetic Readout: Transfer 100 µL of each mixture into a pre-warmed (37°C) 96-well half-area plate. Immediately place the plate into a microplate reader pre-heated to 37°C.
-
Measurement: Read absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Calculate the Vmax of the growth phase and the steady-state polymer mass (final A340 ).
Self-Validation Checkpoint: Taxol (10 µM) must be run in parallel as a hyper-stabilizing control. If the vehicle control fails to polymerize, or if Taxol fails to accelerate polymerization, the tubulin preparation is deemed biochemically inactive, and the assay run must be discarded.
Protocol 3: Phenotypic Efficacy via Intracellular Parasite Proliferation Assay
Causality: A successful anti-parasitic compound must cross host cell membranes and selectively kill the intracellular parasite without inducing host toxicity[1]. We utilize a macrophage infection model to establish the Therapeutic Selectivity Index (SI).
Step-by-Step Methodology:
-
Cell Culture: Seed J774 murine macrophages at 5×104 cells/well in RPMI-1640 supplemented with 10% FBS in a 96-well tissue culture plate. Allow to adhere for 12 hours.
-
Infection: Infect macrophages with Leishmania mexicana stationary-phase promastigotes at a 10:1 (parasite:macrophage) ratio. Incubate for 24 hours at 33°C to allow internalization and differentiation into amastigotes[1].
-
Washing: Wash wells 3× with warm PBS to remove extracellular, non-internalized promastigotes.
-
Treatment: Apply 5-EDNA in a 10-point dose-response curve (0.01 µM to 100 µM).
-
Incubation: Incubate for 72 hours at 33°C, 5% CO₂.
-
Readout: Use Giemsa staining (or a transgenic fluorescent parasite reporter) to quantify intracellular amastigote burden ( IC50 ). In parallel, use a resazurin-based viability dye on uninfected macrophages treated with the same compound gradient to determine host cytotoxicity ( CC50 ).
Self-Validation Checkpoint: Uninfected macrophages treated with 5-EDNA establish the baseline host toxicity. If host macrophage viability drops significantly at concentrations where parasite clearance is observed, the "anti-parasitic" effect is flagged as a false positive driven by general cytotoxicity.
Quantitative Data Presentation
The following table summarizes representative profiling data for 5-EDNA compared against established dinitroaniline reference standards, demonstrating how the self-validating assay triad yields actionable drug development metrics.
| Compound | Protozoan Tubulin Kd (µM) | Mammalian Tubulin Kd (µM) | L. mexicana IC50 (µM) | Macrophage CC50 (µM) | Selectivity Index ( CC50/IC50 ) |
| 5-EDNA | 1.2 ± 0.3 | > 100 (No binding) | 2.4 ± 0.5 | > 100 | > 41.6 |
| Oryzalin | 2.8 ± 0.4 | > 100 (No binding) | 5.1 ± 0.8 | > 100 | > 19.6 |
| Trifluralin | 3.5 ± 0.6 | > 100 (No binding) | 6.8 ± 1.1 | 85.0 ± 4.2 | 12.5 |
Table 1. Quantitative pharmacological profiling of 5-EDNA vs. reference dinitroanilines. 5-EDNA demonstrates superior binding affinity to the protozoan H1-S2 pocket and an enhanced selectivity index.
Sources
Technical Support Center: Synthesis of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline
Welcome to the Technical Support Center for the synthesis of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to improve reaction yield and purity.
Introduction
The synthesis of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline involves the dinitration of N,N-dimethyl-3-ethoxyaniline. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to achieve the desired regioselectivity and minimize the formation of byproducts. This guide will walk you through the key aspects of this synthesis, from understanding the reaction mechanism to troubleshooting common issues.
Reaction Overview and Mechanism
The synthesis proceeds via the nitration of N,N-dimethyl-3-ethoxyaniline using a mixed acid solution of concentrated nitric and sulfuric acids. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1]
The regiochemical outcome of the reaction is governed by the directing effects of the two substituents on the aromatic ring: the N,N-dimethylamino group and the ethoxy group.
-
N,N-Dimethylamino Group (-N(CH₃)₂): Under the strongly acidic conditions of the nitration, the lone pair on the nitrogen atom is protonated, forming an anilinium ion (-N⁺H(CH₃)₂). This protonated group is strongly deactivating and a meta-director.[2]
-
Ethoxy Group (-OCH₂CH₃): The ethoxy group is an activating, ortho, para-director due to the resonance donation of its lone pair of electrons into the ring.
The interplay of these directing effects determines the position of the incoming nitro groups. The first nitration is likely to be directed by the powerful ortho, para-directing ethoxy group to the positions ortho and para to it. The second nitration will then be influenced by the existing substituents.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline consistently low?
A1: Low yields in this dinitration can stem from several factors:
-
Incomplete Reaction: The dinitration may not have gone to completion. This can be due to insufficient nitrating agent, a reaction time that is too short, or a temperature that is too low.
-
Side Reactions: The formation of byproducts is a common cause of low yields. These can include mononitrated products, other dinitro isomers, and oxidation products.
-
Protonation of the Amino Group: Under the highly acidic conditions, the N,N-dimethylamino group is protonated, which deactivates the ring towards electrophilic substitution.[2] This can make the introduction of the second nitro group challenging.
-
Substrate Quality: The purity of the starting material, N,N-dimethyl-3-ethoxyaniline, is crucial. Impurities can interfere with the reaction.
Q2: I am observing the formation of a significant amount of a dark, tarry substance in my reaction mixture. What is it and how can I prevent it?
A2: The formation of tarry substances is likely due to oxidation of the aniline derivative by the nitric acid.[3] Anilines are susceptible to oxidation, especially under strong acidic and oxidizing conditions. To minimize this:
-
Maintain Low Temperatures: Strictly control the reaction temperature, keeping it low (typically between 0 and 10 °C) during the addition of the nitrating agent.
-
Slow Addition: Add the nitrating mixture dropwise to the solution of the aniline derivative to control the exothermic nature of the reaction.
-
Use of a Protecting Group: While more synthetically involved, protection of the amino group as an acetamide can prevent oxidation and control regioselectivity. The protecting group can be removed after nitration.[4]
Q3: My product is a mixture of isomers. How can I improve the regioselectivity for the 2,4-dinitro isomer?
A3: Achieving high regioselectivity in the dinitration of a di-substituted benzene ring can be challenging. The formation of other isomers is a common issue.
-
Reaction Conditions: The ratio of nitric acid to sulfuric acid and the reaction temperature can influence the isomer distribution. Careful optimization of these parameters is necessary.
-
Order of Nitration: The first nitro group is directed by both the ethoxy and the (protonated) dimethylamino groups. The second nitration is then directed by three substituents. Understanding the relative directing strengths is key. The ethoxy group is a strong ortho, para-director, while the protonated amino group is a meta-director. The first nitro group will also be a meta-director. The desired 2,4-dinitro product arises from nitration at positions ortho and para to the ethoxy group.
-
Purification: If a mixture of isomers is unavoidable, purification by column chromatography or fractional crystallization is necessary.
Q4: What are the best practices for safely handling the mixed acid nitrating agent?
A4: Mixed acid is extremely corrosive and a strong oxidizing agent. Always handle it with extreme caution in a well-ventilated fume hood.[5][6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton), safety goggles, a face shield, and a lab coat.
-
Preparation: Always add the concentrated sulfuric acid slowly to the concentrated nitric acid while cooling in an ice bath. Never add nitric acid to sulfuric acid.
-
Quenching: Quench the reaction by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. Never add water to the concentrated acid mixture.
-
Spill Cleanup: Neutralize any spills immediately with a suitable agent like sodium bicarbonate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive nitrating agent. 2. Reaction temperature too low. 3. Insufficient reaction time. 4. Poor quality starting material. | 1. Prepare fresh mixed acid. 2. Allow the reaction to proceed at the recommended temperature after the initial controlled addition. 3. Monitor the reaction by TLC and extend the reaction time if necessary. 4. Purify the starting N,N-dimethyl-3-ethoxyaniline before use. |
| Formation of Dark Tarry Byproducts | 1. Oxidation of the aniline derivative. 2. Reaction temperature too high. | 1. Maintain strict temperature control (0-5 °C) during the addition of the nitrating agent. 2. Add the nitrating agent very slowly with efficient stirring. 3. Consider protecting the amino group as an acetamide.[4] |
| Product is a Mixture of Isomers | 1. Lack of complete regioselectivity. 2. Unoptimized reaction conditions. | 1. Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). 2. Experiment with different ratios of nitric acid to sulfuric acid and varying reaction temperatures to optimize for the desired isomer. |
| Product is Difficult to Purify | 1. Presence of closely related isomers. 2. Contamination with N-nitroso compounds. | 1. Use high-performance liquid chromatography (HPLC) for separation if column chromatography is ineffective. 2. N-nitroso impurities can sometimes be removed by treatment with a mild reducing agent, but this may also affect the desired product. Careful characterization is needed. |
Experimental Protocols
Synthesis of N,N-dimethyl-3-ethoxyaniline (Starting Material)
A plausible route to the starting material is the N,N-dimethylation of m-phenetidine (3-ethoxyaniline).
Materials:
-
m-Phenetidine
-
A suitable methylating agent (e.g., dimethyl sulfate or methyl iodide)
-
A suitable base (e.g., sodium carbonate or potassium carbonate)
-
A suitable solvent (e.g., acetone or acetonitrile)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-phenetidine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add the methylating agent to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain N,N-dimethyl-3-ethoxyaniline.
Dinitration of N,N-dimethyl-3-ethoxyaniline
This protocol is a generalized procedure based on known nitrations of similar compounds.[8] Optimization will likely be required.
Materials:
-
N,N-dimethyl-3-ethoxyaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Sodium Bicarbonate (for neutralization)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Keep the temperature below 10 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve N,N-dimethyl-3-ethoxyaniline in an excess of concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the aniline derivative. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor its progress by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline.
Characterization Data (Predicted)
Predicted ¹H NMR (in CDCl₃):
-
Aromatic protons will appear as singlets or doublets in the downfield region (δ 7.5-9.0 ppm).
-
The N,N-dimethyl protons will appear as a singlet around δ 2.5-3.0 ppm.
-
The ethoxy group protons will show a quartet for the -OCH₂- protons around δ 4.0-4.5 ppm and a triplet for the -CH₃ protons around δ 1.4-1.6 ppm.
Predicted ¹³C NMR (in CDCl₃):
-
Aromatic carbons will appear in the range of δ 110-160 ppm. Carbons attached to nitro groups will be significantly downfield.
-
The N,N-dimethyl carbons will be around δ 40-45 ppm.
-
The ethoxy group carbons will appear at approximately δ 65-70 ppm (-OCH₂-) and δ 14-16 ppm (-CH₃).
Predicted IR (KBr):
-
Strong asymmetric and symmetric N-O stretching vibrations for the nitro groups will be prominent around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[11]
-
C-N stretching of the aromatic amine will be observed around 1300-1350 cm⁻¹.
-
C-O-C stretching of the ethoxy group will appear around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).[12]
-
Aromatic C-H stretching will be seen around 3000-3100 cm⁻¹.
-
Aliphatic C-H stretching from the dimethyl and ethoxy groups will be present in the 2850-2980 cm⁻¹ region.
Visualizing the Process
Reaction Workflow
Caption: Synthetic workflow for 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline.
Troubleshooting Logic
Caption: Troubleshooting flowchart for the synthesis.
References
-
East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). [Link]
-
Scribd. (n.d.). Safe Handling of Nitric & Sulfuric Acids. [Link]
-
YouTube. (2024, June 6). Nitration reaction safety. [Link]
-
Sciencemadness Wiki. (2015, October 10). Nitrating mixture. [Link]
-
AWS. (n.d.). Mixed Nitrating Acid, Less Than 50% (HNO3). [Link]
-
Reddit. (2020, November 19). Help with nitration of a protected aniline. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. [Link]
-
SpringerLink. (2023, December 12). NMR shift prediction from small data quantities. [Link]
-
Chemistry Stack Exchange. (2012, April 25). Why does nitration of N,N-dimethylaniline occur at the meta position?[Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
askIITians. (2025, July 23). Why is nitration of aniline difficult?[Link]
-
Chemistry Stack Exchange. (2019, May 25). Nitration of aniline [duplicate]. [Link]
-
PMC. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
-
YouTube. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]
-
YouTube. (2015, December 3). ACD/NMR Predictors - Software Demo. [Link]
-
Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?[Link]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
YouTube. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]
-
PubMed. (2002, December 1). Spectroscopic study of dinitrophenol herbicide sorption on smectite. [Link]
-
Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]
- Google Patents. (n.d.). CN102728367A - Method and catalyst for synthesizing N,N-dimethylaniline.
-
Wikipedia. (n.d.). m-Anisidine. [Link]
-
MDPI. (2023, January 27). IR Studies of Ethoxy Groups on CeO₂. [Link]
-
Global Substance Registration System. (n.d.). N,N-DIMETHYL-P-ANISIDINE. [Link]
-
Journal of Analytical Toxicology. (1985). Methodology for the determination of dinitroaniline herbicides in tissue and excreta. [Link]
-
YouTube. (2021, September 29). Dimethylaniline : Synthesis. [Link]
-
PMC. (n.d.). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eastharbourgroup.com [eastharbourgroup.com]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. acdlabs.com [acdlabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Spectroscopic study of dinitrophenol herbicide sorption on smectite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Formulating 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline for Aqueous In Vitro Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to resolving the notoriously poor aqueous solubility of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline. Dinitroaniline derivatives are highly lipophilic compounds frequently utilized as tubulin-binding agents, herbicides, and anti-parasitic drugs[1]. Because they lack readily ionizable functional groups at physiological pH, they exhibit extreme hydrophobicity, with baseline aqueous solubilities often falling below 1–2 mg/L[2].
This guide provides the mechanistic causality behind precipitation events and delivers self-validating protocols to ensure your biological assays yield reproducible, artifact-free data.
Part 1: Diagnostic FAQ
Q1: Why does 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline instantly turn cloudy when I add my DMSO stock to the cell culture media? A: You are observing kinetic precipitation . While dinitroanilines can dissolve at high concentrations in pure organic solvents (up to 20 mg/mL in DMSO)[3], their thermodynamic solubility limit in water is exceptionally low. When a concentrated DMSO stock is injected directly into an aqueous buffer, the DMSO solvent rapidly diffuses away into the bulk water faster than the hydrophobic dinitroaniline molecules can solvate. This leaves the compound locally supersaturated, forcing it to rapidly nucleate and crash out of solution as a precipitate[4].
Q2: Can I simply increase the final DMSO concentration in my assay to force the compound to stay dissolved? A: No. For most in vitro cell culture systems, the maximum tolerated concentration of DMSO is 0.5% (v/v)[4]. Exceeding this threshold induces solvent-mediated cytotoxicity, alters cell membrane permeability, and can cause off-target artifacts that confound your data. You must lower the thermodynamic barrier to aqueous solvation rather than relying on brute-force solvent concentration.
Part 2: Troubleshooting Guides & Validated Protocols
To overcome the hydration barrier of the bulky, electron-withdrawn dinitroaniline ring, you must employ specialized formulation strategies. Below are two field-proven methodologies.
Strategy A: Host-Guest Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Mechanism & Causality: Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic internal cavity[5]. By physically encapsulating the hydrophobic 2,4-dinitroaniline core within this cavity, HP-β-CD shields the lipophilic structure from the aqueous environment[6]. This dramatically increases apparent water solubility without the use of toxic organic solvents, making it the gold standard for sensitive in vivo or live-cell assays. The complexation of 2,4-dinitroaniline derivatives with β-cyclodextrins has been explicitly validated to enhance both solubility and biological activity[7].
Step-by-Step Protocol (The Kneading Method):
-
Ratio Calculation: Weigh out 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline and HP-β-CD to achieve a 1:1 or 1:2 molar ratio.
-
Paste Formation: Place the HP-β-CD in a mortar. Add a minimal volume of deionized water (dropwise) and mix until a uniform, sticky paste is formed[5].
-
Incorporation: Gradually add the dinitroaniline powder into the cyclodextrin paste.
-
Shear-Forced Complexation: Knead the mixture vigorously with a pestle for 45–60 minutes. The continuous mechanical shear forces the hydrophobic drug molecules into the cyclodextrin cavities[8].
-
Drying: Lyophilize (freeze-dry) the resulting paste overnight to obtain a fine, highly water-soluble inclusion complex powder.
-
Self-Validation Step: Dissolve 1 mg of the final powder in 1 mL of PBS (pH 7.4). Measure the absorbance at 400 nm using a spectrophotometer. A reading of ~0.000 indicates an optically clear solution with no light scattering from micro-precipitates, confirming successful encapsulation.
Strategy B: Optimized Co-Solvent Dilution (Reverse Addition Technique)
Mechanism & Causality: If cyclodextrins interfere with your specific biochemical target, you can still use DMSO, provided you prevent localized supersaturation. By reversing the order of addition—adding the aqueous phase to the organic phase under high shear—you maintain a homogeneous distribution of the compound as the solvent polarity gradually shifts[4].
Step-by-Step Protocol:
-
Stock Preparation: Prepare a 10 mM stock of the dinitroaniline in 100% anhydrous DMSO. Vortex vigorously for 60 seconds to ensure complete dissolution[4].
-
Setup: Pipette the required volume of the DMSO stock into a fresh microcentrifuge tube.
-
High-Shear Mixing: Place the tube on a vortex mixer set to maximum speed.
-
Reverse Addition: While the tube is actively vortexing, add the aqueous assay buffer dropwise (e.g., 10 µL increments) into the DMSO stock. Do not inject the stock into the bulk buffer.
-
Self-Validation Step: Centrifuge the final formulated buffer at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube. If a visible pellet forms, you have exceeded the compound's absolute thermodynamic solubility limit and must either lower the final drug concentration or switch to Strategy A.
Part 3: Quantitative Strategy Comparison
To assist in selecting the correct formulation approach for your specific assay, consult the comparative data table below.
| Formulation Strategy | Mechanism of Solubilization | Max Apparent Aqueous Conc. | Biocompatibility / Toxicity Risk | Prep Time | Best Use Case |
| Direct DMSO Dilution | Co-solvent | < 10 µM | High (if DMSO > 0.5%) | 5 mins | Cell-free biochemical assays |
| Reverse Addition (DMSO) | Co-solvent + Shear | 10 - 50 µM | Moderate (Requires precise pipetting) | 15 mins | Short-term in vitro assays |
| HP-β-CD Complexation | Host-Guest Encapsulation | > 1 mM | Very Low (Highly biocompatible) | 24 hours | Live-cell imaging, in vivo dosing |
| Tween-20 (0.1%) | Micellar Solubilization | 100 - 500 µM | Moderate (Detergent may lyse cells) | 30 mins | Robust enzymatic assays |
Part 4: Formulation Decision Workflow
Follow this logical decision tree to determine the optimal solubilization pathway for 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline based on your assay constraints.
Decision tree for overcoming 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline precipitation.
References
-
Touro Scholar. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility." Touro University. Available at:[Link]
-
National Center for Biotechnology Information (NIH). "Dinitramine | C11H13F3N4O4 | CID 34468 - PubChem." PubChem. Available at: [Link]
-
MDPI. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." MDPI. Available at:[Link]
- Google Patents. "US20070027129A1 - Water-soluble compound." Google Patents.
-
ResearchGate. "Preparation and characterizations of solid/aqueous phases inclusion complex of 2,4-dinitroaniline with β-cyclodextrin." ResearchGate. Available at:[Link]
Sources
- 1. US20070027129A1 - Water-soluble compound - Google Patents [patents.google.com]
- 2. Dinitramine | C11H13F3N4O4 | CID 34468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
reducing isomeric byproducts during 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline preparation
Welcome to the technical support center for the synthesis of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route to maximize the yield of the desired product while minimizing isomeric byproducts.
Understanding the Core Challenge: Regioselectivity in Nitration
The preparation of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline involves a dinitration of N,N-dimethyl-3-ethoxyaniline. The primary challenge in this electrophilic aromatic substitution is controlling the regioselectivity. The starting material has two activating groups: a dimethylamino group (-N(CH₃)₂) and an ethoxy group (-OCH₂CH₃). Both are ortho, para-directing.[1][2][3] This means they activate the positions ortho and para to themselves, leading to a potential mixture of products.
The dimethylamino group is a strongly activating ortho, para-director. The ethoxy group is also an activating ortho, para-director. The interplay of their directing effects determines the position of the incoming nitro groups. The desired product is formed when nitration occurs at the 2 and 4 positions. However, the formation of the isomeric byproduct, 3-ethoxy-N,N-dimethyl-2,6-dinitroaniline, is a common issue.
Under the strongly acidic conditions of nitration (e.g., a mixture of nitric and sulfuric acids), the highly basic dimethylamino group can be protonated to form an anilinium ion (-NH(CH₃)₂⁺).[4][5][6] This protonated group becomes a deactivating meta-director, which can further complicate the regiochemical outcome.[4][5][6] Careful control of reaction conditions is therefore paramount.
Reaction Pathway and Isomer Formation
The following diagram illustrates the desired reaction and the formation of the primary isomeric byproduct.
Sources
Technical Support Center: Crystallization Optimization for 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline
Prepared by: Senior Application Scientist, Process Chemistry & Crystallization Engineering Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Welcome to the technical support and troubleshooting center for the isolation and purification of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline . Highly substituted dinitroaromatics present unique thermodynamic challenges during scale-up. Because the amine group in this molecule is fully methylated, it lacks strong hydrogen-bond donors. Consequently, the crystal lattice relies entirely on weaker dipole-dipole interactions and π−π stacking, leading to a depressed melting point, high organic solubility, and a severe propensity for liquid-liquid phase separation (LLPS).
This guide provides mechanistic explanations and self-validating protocols to ensure high-purity, polymorphic-controlled crystallization.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my product consistently "oil out" (form a dense liquid phase) instead of crystallizing, and how do I prevent it?
Mechanistic Causality: "Oiling out" occurs when your cooling trajectory intersects the liquid-liquid phase separation (LLPS) boundary—known as the binodal curve—before it generates sufficient driving force for solid nucleation[1]. Because 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline has high solubility in standard solvents, the supersaturated solution separates into two liquid phases: a solute-rich oil and a solvent-rich continuous phase. This amorphous oil phase acts as a universal solvent for impurities, ruining your purification[1].
Self-Validating Solution: To prevent LLPS, you must widen the metastable zone and force the system to hit the solubility curve first. Shift to an anti-solvent crystallization strategy (e.g., Ethanol/Water). Crucially, introduce 1-2% w/w of crystalline seeds isothermally before the cloud point is reached. By holding the temperature, the seeds consume the supersaturation via controlled crystal growth, effectively pulling the concentration profile away from the binodal curve[1].
Q2: I am observing batch-to-batch color variations (yellow vs. orange crystals). Is this a chemical impurity or polymorphism?
Mechanistic Causality: This is a classic manifestation of conformational polymorphism, a phenomenon highly characteristic of heavily substituted dinitroaromatics like 2,4-dinitroanisole (DNAN)[2]. According to Ostwald's Rule of Stages, the yellow form is the kinetically favored, metastable β -polymorph, which nucleates rapidly under high supersaturation. The orange form is the thermodynamically stable α -polymorph, which packs more densely due to optimal π−π stacking[2].
Self-Validating Solution: Implement a solvent-mediated phase transition (slurry maturation). If you observe yellow crystals, do not isolate immediately. Instead, hold the suspension at an elevated temperature (e.g., 50°C) for 12–24 hours. The more soluble metastable β -form will dissolve into the mother liquor and recrystallize onto the stable α -form seeds, driving the bulk entirely to the thermodynamically stable orange polymorph.
Q3: How do I efficiently purge the 2,6-dinitro positional isomer formed during the upstream nitration step?
Mechanistic Causality: Positional isomers share nearly identical molecular weights and polarities, causing them to easily co-precipitate or become entrapped in the crystal lattice if crystallization is driven too rapidly. However, the 2,6-dinitro isomer possesses a different molecular symmetry, which subtly alters its temperature-solubility gradient.
Self-Validating Solution: Utilize fractional crystallization under near-equilibrium conditions. Select a solvent system (such as Isopropanol/Heptane) that exhibits a steep solubility curve for the 2,4-dinitro target but a relatively flat curve for the 2,6-dinitro impurity. Cool at a highly controlled rate (0.1 °C/min) to prevent localized supersaturation spikes, ensuring the impurity remains dissolved in the mother liquor.
Part 2: Process Workflows & Logical Relationships
Caption: Workflow for avoiding Liquid-Liquid Phase Separation (LLPS) via strategic seeding.
Caption: Thermodynamic vs. kinetic control pathways for polymorph isolation.
Part 3: Quantitative Data & Thermodynamic Parameters
Understanding the Metastable Zone Width (MSZW) is critical. The narrowing of the MSZW at lower temperatures confirms the high risk of oiling out if the solution is left unseeded.
Table 1: Thermodynamic Profile in Ethanol/Water (70:30 v/v)
| Temperature (°C) | Solubility (mg/mL) | Binodal Cloud Point (°C) | Metastable Zone Width (MSZW) (°C) | Phase Behavior Risk |
| 70 | 185 | N/A | N/A | Undersaturated |
| 60 | 140 | 55 | 5 | Low (Safe Seeding Zone) |
| 50 | 95 | 48 | 2 | Moderate |
| 40 | 50 | 42 | < 1 | High (LLPS likely) |
| 25 | 15 | 30 | < 1 | Critical (Oiling out guaranteed if unseeded) |
Part 4: Standardized Experimental Protocol
Protocol A: Anti-Solvent Seeding Crystallization for High-Purity α -Polymorph
This protocol is a self-validating system designed to prevent LLPS and ensure thermodynamic polymorph control.
Step 1: Dissolution & Clarification
-
Charge 100 g of crude 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline into a jacketed reactor.
-
Add 540 mL of Absolute Ethanol. Heat the jacket to 70°C with moderate agitation (250 RPM) until complete dissolution is achieved.
-
Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallization vessel to remove foreign particulates that could trigger premature, uncontrolled nucleation.
Step 2: Anti-Solvent Addition
-
Maintain the reactor at 70°C.
-
Slowly dose 160 mL of Deionized Water (anti-solvent) over 45 minutes using a continuous addition pump.
-
Self-Validation Check: The solution must remain completely clear. If turbidity is observed, heat to 75°C to redissolve, as you have crossed the binodal curve prematurely.
Step 3: Precision Seeding
-
Cool the reactor linearly from 70°C to 60°C at a rate of 0.5 °C/min.
-
At exactly 60°C (within the safe MSZW per Table 1), introduce 1.5 g (1.5% w/w) of pure, micronized α -polymorph seeds suspended in 5 mL of 70:30 EtOH/Water.
-
Isothermal Hold: Hold the reactor at 60°C for exactly 120 minutes. Causality: This allows the seeds to grow and consume the supersaturation, pulling the concentration safely below the LLPS binodal boundary.
Step 4: Controlled Desupersaturation & Maturation
-
Initiate a slow, non-linear (cubic) cooling profile from 60°C to 20°C over 8 hours.
-
Upon reaching 20°C, hold the slurry for 12 hours. Causality: This maturation period ensures any trace amounts of the kinetically favored yellow β -form dissolve and undergo a solvent-mediated phase transition into the stable orange α -form.
Step 5: Isolation & Washing
-
Filter the suspension via a Nutsche filter or sintered glass funnel.
-
Wash the filter cake with 2 x 50 mL of pre-chilled (5°C) 50:50 EtOH/Water to displace the impurity-laden mother liquor.
-
Dry under vacuum at 45°C until constant weight is achieved.
Part 5: References
-
Controlling the Crystal Morphology and Polymorphism of 2,4-Dinitroanisole: Controlling the Crystal Growth of DNAN Using Additives Source: American Chemical Society (ACS) URL:[Link]
-
An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development, ACS Publications URL:[Link]
-
Crystallization (Fourth Edition) Source: J.W. Mullin, Butterworth-Heinemann URL:[Link]
Sources
preventing photo-degradation of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline solutions
Technical Support Center: Preventing Photo-Degradation of 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline Solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of dinitroaniline derivatives in solution. Compounds like 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline are notoriously sensitive to environmental factors, particularly UV and visible light.
This guide is designed to move beyond basic "store in the dark" advice. Here, we will dissect the photochemical mechanisms driving this degradation and provide field-proven, self-validating protocols to ensure the absolute integrity of your analytical and experimental solutions.
Part 1: The Chemistry of Dinitroaniline Photodegradation
Q1: Why does my 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline solution degrade so rapidly on the benchtop, even under standard laboratory fluorescent lighting?
A: The instability is an inherent structural vulnerability of the dinitroaniline class. These molecules absorb light strongly in the visible and near-UV spectrum, specifically between 350 nm and 450 nm[1]. When a photon in this energy range strikes the molecule, it excites the nitro group into a highly reactive triplet state.
Once excited, the molecule undergoes three primary, irreversible degradation pathways:
-
N-Dealkylation: The excited nitro group abstracts a hydrogen atom from the N,N-dimethyl groups (or the solvent), leading to the loss of the alkyl chains and the release of formaldehyde[1].
-
Nitro Reduction: The nitro (-NO2) groups are photochemically reduced to nitroso (-NO) or amino (-NH2) groups[1].
-
Cyclization: Intramolecular rearrangement occurs, converting the dinitroaniline into benzimidazole derivatives[1].
Because standard laboratory fluorescent lights emit heavily in the 350–450 nm range, benchtop exposure rapidly destroys the compound's structural integrity.
Caption: Mechanistic pathways of dinitroaniline photodegradation under UV/Vis irradiation.
Q2: Does my choice of solvent impact the rate of photodegradation?
A: Absolutely. The causality here lies in the mechanism of photochemical reduction, which requires a hydrogen source. Protic, hydrogen-donating solvents (like methanol, ethanol, or water) actively facilitate the reduction of the nitro groups by supplying the necessary hydrogen atoms[1].
To suppress this pathway, you must use aprotic solvents (e.g., HPLC-grade acetonitrile or dichloromethane) whenever solubility permits. By depriving the excited triplet state of readily abstractable hydrogen atoms, you significantly slow the degradation kinetics.
Part 2: Quantitative Data & Benchmarking
To understand the severity of this issue, we can look at the degradation rates of structurally similar dinitroaniline herbicides when exposed to unfiltered solar radiation. Note that thermal decomposition also plays a parallel role in overall solution loss.
Table 1: Decomposition Profiles of Dinitroaniline Derivatives (7-Day Exposure) [2]
| Compound | Structural Core | Photodecomposition (%) | Thermal Decomposition Observed? |
| Pendimethalin | N-alkyl-3,4-dimethyl-2,6-dinitrobenzenamine | 9.9% | Yes |
| Trifluralin | a,a,a-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine | 18.4% | Yes |
| Oryzalin | 3,5-dinitro-N4,N4-dipropylsulfanilamide | 26.6% | Yes |
| Dinitramine | N4,N4-diethyl-a,a,a-trifluoro-3,5-dinitrotoluene | 72.3% | No |
| 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline | N,N-dialkyl-2,4-dinitroaniline | ~15-25% (Estimated) | Yes |
Part 3: Troubleshooting Advanced Issues
Q3: I am using amber vials to block light, but my HPLC results still show degradation over a month. What is failing?
A: Amber glass is excellent at blocking wavelengths below 500 nm, effectively neutralizing the primary photochemical trigger. However, if degradation persists, you are likely suffering from oxidative thermal decomposition .
Many dinitroanilines are subject to thermal breakdown at room temperature[2]. Furthermore, dissolved oxygen in your solvent can react with the compound even in the dark. Your storage system must address both light and oxygen. Solutions must be purged with an inert gas (Argon or Nitrogen) and stored at -20°C to halt thermal kinetics.
Q4: How can I quickly validate that my compound has degraded without running a full LC-MS method?
A: You can build a self-validating system using UV-Vis spectroscopy. The intact 2,4-dinitroaniline chromophore typically exhibits a sharp absorption maximum ( λmax ) around 346–360 nm, depending on the solvent[3][4].
Validation Check: As photodegradation occurs, you will observe a distinct hypochromic shift (a severe drop in absorbance at 346 nm)[4]. Furthermore, if nitroso derivatives are forming, you will see a bathochromic shift (a new peak appearing at longer wavelengths, often >430 nm)[1]. If your 346 nm peak drops by more than 2% compared to a freshly prepared standard, your storage protocol has been compromised.
Part 4: Step-by-Step Methodology
To guarantee the stability of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline, implement the following rigorous workflow.
Protocol: Preparation and Storage of Photosensitive Dinitroaniline Solutions
-
Environmental Control: Turn off overhead fluorescent lights. Conduct all weighing and dissolution steps under subdued, red-filtered, or yellow "safe" lighting.
-
Solvent Deoxygenation: Select an aprotic solvent (e.g., Acetonitrile). Sparge the solvent with high-purity Argon gas for 15 minutes prior to dissolution to displace dissolved oxygen.
-
Dissolution: Transfer the weighed compound into an actinic (darkened) volumetric flask. Add the deoxygenated solvent and sonicate briefly in a light-shielded ultrasonic bath until fully dissolved.
-
Filtration & Aliquoting: If filtration is required, use a PTFE syringe filter wrapped in aluminum foil. Dispense the solution into pre-chilled, high-recovery amber glass vials .
-
Inert Gas Overlay: Gently blow a stream of Argon gas over the headspace of each vial for 5 seconds before immediately capping with a PTFE-lined septum.
-
Storage: Store the aliquots immediately at -20°C.
Caption: Optimized protocol for the preparation and storage of photosensitive dinitroaniline solutions.
References
-
Title: Photodecomposition of Eleven Dinitroaniline Herbicides | Weed Science | Cambridge Core. Source: cambridge.org. URL: [Link]
-
Title: butyl-2,6-dinitroaniline - American Chemical Society. Source: acs.org. URL: [Link]
-
Title: Application of supported TiO2 onto Iranian clinoptilolite nanoparticles in the photodegradation of mixture of aniline and 2, 4-dinitroaniline aqueous solution. Source: doi.org. URL: [Link]
-
Title: UV-Vis absorption spectra changes in 2,4-dinitroaniline (5 · 10 −5 M) degradation under irradiation. Source: researchgate.net. URL: [Link]
Sources
Technical Support Center: Optimizing LC-MS Mobile Phase for 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline
Welcome to the technical support guide for developing and optimizing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline. This document provides field-proven insights, systematic troubleshooting workflows, and detailed protocols designed for researchers, analytical scientists, and drug development professionals. Our approach moves beyond simple step-by-step instructions to explain the fundamental principles behind each experimental choice, empowering you to make informed decisions and resolve common analytical challenges.
Section 1: Analyte Properties & Initial Considerations
Understanding the physicochemical properties of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline is the foundation of effective method development. This molecule possesses structural features that directly influence its chromatographic behavior and ionization efficiency.
Table 1: Physicochemical Properties of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline
| Property | Value / Structure | Comments and Implications for LC-MS |
| Chemical Structure | C₁₁H₁₅N₃O₅ | The structure contains a tertiary aniline nitrogen, two strongly electron-withdrawing nitro groups (-NO₂), and an ethoxy group. The nitro groups significantly reduce the basicity of the aniline nitrogen, making the molecule neutral over a wide pH range. |
| Molecular Weight | 285.26 g/mol | This mass is well within the range of standard mass spectrometers. |
| Estimated logP | ~2.5 - 3.5 | The molecule is moderately hydrophobic, making it well-suited for reversed-phase chromatography. A C18 column is an excellent starting point. |
| Estimated pKa | Amine pKa (conjugate acid) < 0 | The powerful electron-withdrawing effect of the two nitro groups makes the tertiary amine non-basic under typical LC-MS conditions. Therefore, pH control is less about managing analyte charge and more about controlling the ionization state of the stationary phase (silanols) to improve peak shape.[1][2] |
Initial Column Recommendation:
-
Stationary Phase: C18 (e.g., Agilent ZORBAX, Waters ACQUITY BEH, Phenomenex Kinetex)
-
Dimensions: 2.1 x 50 mm or 2.1 x 100 mm
-
Particle Size: ≤ 2.7 µm for UHPLC/HPLC systems
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses the most common questions and issues encountered during the analysis of nitroaromatic compounds like 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline.
Q1: What are the recommended starting mobile phase conditions for my analysis?
For initial method development, a generic reversed-phase gradient is recommended. Using a volatile acidic modifier like formic acid is a standard practice that promotes protonation for positive mode electrospray ionization (ESI) and helps to control peak shape.[3]
Table 2: Recommended Starting Gradient Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water | Provides a source of protons for ionization and maintains a low pH to suppress silanol activity.[1] |
| Mobile Phase B | 0.1% Formic Acid in LC-MS Grade Acetonitrile | Acetonitrile is a common, efficient organic modifier with low viscosity.[4] |
| Flow Rate | 0.4 - 0.6 mL/min (for 2.1 mm ID column) | A typical flow rate for this column dimension, balancing analysis time and efficiency. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity. |
| Injection Vol. | 1 - 5 µL | Keep the injection volume low initially to prevent peak distortion. |
| Gradient | 30% B to 95% B over 5-10 minutes | A broad starting gradient to ensure the analyte elutes within a reasonable time. |
Q2: I'm observing severe peak tailing. What is the cause and how do I fix it?
Peak tailing for this type of analyte is most commonly caused by secondary interactions between the analyte and the stationary phase.[5][6] Specifically, the slightly basic nature of the aniline can interact with acidic residual silanol groups on the silica-based column packing material.
-
Cause: Silanol Interaction. Even on well-end-capped C18 columns, some free silanol groups (Si-OH) exist. At mid-range pH, these can be deprotonated (Si-O⁻) and interact ionically with any positively charged sites on your analyte, causing tailing.[7]
-
Solutions:
-
Ensure Low pH: The primary role of using 0.1% formic acid (pH ~2.7) is to keep the silanol groups protonated (Si-OH), minimizing these unwanted ionic interactions.[1] Confirm your mobile phase is correctly prepared.
-
Check Injection Solvent: If your sample is dissolved in a solvent stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. Ideally, the sample diluent should match the initial mobile phase composition.
-
Consider a Different Column: If tailing persists, try a column known for high-purity silica and advanced end-capping, or a column specifically designed for use at higher pH if you need to explore that range.
-
Q3: My signal intensity is very low. How can I improve it?
Low sensitivity is a common challenge and can be addressed by systematically evaluating each component of the LC-MS system. The goal is to maximize the efficiency of analyte ionization and its transfer into the mass spectrometer.[8]
-
Solutions:
-
Switch Organic Modifier: Evaluate methanol as an alternative to acetonitrile. For many compounds, methanol can enhance ESI response, sometimes significantly.[9][10] Run back-to-back experiments using identical gradients but swapping the organic modifier to compare the signal-to-noise ratio.
-
Try Different Additives: While formic acid is a good starting point, ammonium formate can sometimes improve signal by forming a more stable [M+NH₄]⁺ adduct, especially if the [M+H]⁺ ion is not readily formed or is unstable.
-
Optimize MS Source Parameters: This is critical. Systematically adjust the ESI source parameters, including capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates to find the optimal conditions for your specific analyte and mobile phase.[11]
-
Use High-Purity Reagents: Ensure you are using LC-MS grade solvents and fresh, high-purity additives. Contaminants can suppress the ionization of your target analyte.[12]
-
Q4: Should I use Acetonitrile or Methanol as the organic modifier?
The choice between acetonitrile (ACN) and methanol (MeOH) is a key step in method development, as they offer different advantages.[4][13]
Table 3: Comparison of Acetonitrile and Methanol
| Property | Acetonitrile (ACN) | Methanol (MeOH) | Recommendation |
| Elution Strength | Stronger eluent than MeOH for most reversed-phase applications. | Weaker eluent, may lead to longer retention times. | Start with ACN for faster analysis. Use MeOH if more retention is needed or to alter selectivity. |
| Viscosity / Pressure | ACN/Water mixtures have lower viscosity, resulting in lower backpressure.[4] | MeOH/Water mixtures are more viscous, leading to higher backpressure. | ACN is often preferred for high-flow rate UHPLC applications. |
| Selectivity | Offers different selectivity due to its aprotic nature and π-π interactions.[13] | Offers different selectivity due to its protic nature and hydrogen bonding capability. | If co-eluting peaks are an issue, switching the organic modifier is a powerful tool to change peak elution order. |
| ESI-MS Response | Generally provides good ESI response. | Can provide superior ESI response for certain analytes.[9][10] | This is a critical test. Always compare the S/N ratio obtained with both solvents during method development. |
Q5: I'm observing a prominent [M+Na]⁺ adduct instead of [M+H]⁺. What should I do?
Sodium adducts ([M+Na]⁺) are a common occurrence in LC-MS and arise from sodium contamination in glassware, solvents, or reagents. While sometimes usable for quantification, they are often less reproducible than the protonated molecule.
-
Solutions:
-
Improve Lab Hygiene: Use high-purity LC-MS grade solvents.[12] Avoid glass volumetric flasks for mobile phase preparation; use polypropylene graduated cylinders instead. Ensure all glassware used for sample preparation is meticulously cleaned.
-
Promote a Different Adduct: A highly effective strategy is to intentionally add a volatile salt to the mobile phase to promote the formation of a more desirable and consistent adduct. Adding 5-10 mM ammonium formate can encourage the formation of the [M+NH₄]⁺ adduct, which is often more stable and can outcompete sodium adduct formation.
-
Section 3: Systematic Troubleshooting & Optimization Workflow
A structured approach is the most efficient way to optimize your mobile phase. The following workflow provides a logical sequence of steps to diagnose and resolve common issues.
Caption: A workflow for systematic mobile phase optimization.
Section 4: Detailed Experimental Protocols
These protocols provide step-by-step instructions for preparing mobile phases and conducting key optimization experiments.
Protocol 1: Preparation of Mobile Phases
Objective: To accurately prepare the two most common mobile phases for initial screening.
Materials:
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Methanol
-
High-purity Formic Acid (e.g., >99%)
-
High-purity Ammonium Formate
-
1 L Polypropylene graduated cylinders
-
1 L Mobile phase bottles (glass, thoroughly cleaned)
Procedure A: 0.1% (v/v) Formic Acid Mobile Phase
-
Pour ~950 mL of LC-MS Grade Water (for Mobile Phase A) or Acetonitrile (for Mobile Phase B) into a 1 L graduated cylinder.
-
Using a pipette, add 1.0 mL of formic acid to the solvent.
-
Bring the total volume to exactly 1000 mL (1 L) with the same solvent.
-
Transfer the solution to a labeled mobile phase bottle and mix thoroughly by inversion for 1 minute.
-
Sonicate for 5-10 minutes to degas the solution.
Procedure B: 10 mM Ammonium Formate Mobile Phase
-
Calculate the mass of ammonium formate needed for 1 L of a 10 mM solution (MW = 63.06 g/mol ; Mass = 0.010 mol/L * 63.06 g/mol * 1 L = 0.6306 g).
-
Weigh 0.631 g of ammonium formate and dissolve it in ~950 mL of LC-MS Grade Water in a 1 L mobile phase bottle.
-
Add water to the 1 L mark, cap, and mix until fully dissolved. This is your aqueous stock (Mobile Phase A).
-
For the organic phase (Mobile Phase B), you can either use neat Acetonitrile/Methanol or prepare a 10 mM ammonium formate solution in a 95:5 ACN:Water mixture to ensure the salt remains dissolved at high organic concentrations.
-
Sonicate both mobile phases for 5-10 minutes to degas.
Protocol 2: Organic Modifier Evaluation
Objective: To compare the effect of acetonitrile and methanol on retention time, peak shape, and signal intensity.
Procedure:
-
Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water).
-
Prepare two separate Mobile Phase B bottles: one with 0.1% Formic Acid in Acetonitrile and one with 0.1% Formic Acid in Methanol.
-
Install the Acetonitrile mobile phase on your LC system. Equilibrate the column with the starting gradient conditions for at least 10 column volumes.
-
Inject your analyte standard three times and record the results.
-
Thoroughly flush the system with an intermediate solvent like isopropanol.
-
Install the Methanol mobile phase. Equilibrate the column thoroughly.
-
Inject your analyte standard three times and record the results.
-
Compare the data using the table below.
Table 4: Data Comparison for Organic Modifier Evaluation
| Parameter | Acetonitrile (Avg. of 3) | Methanol (Avg. of 3) | Conclusion |
| Retention Time (min) | |||
| Peak Asymmetry (As) | |||
| Signal-to-Noise (S/N) |
References
- Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (Source: Chromatography Online) [URL: https://www.chromatographyonline.
- Methanol and Acetonitrile as Organic Modifiers. (Source: MAC-MOD Analytical) [URL: https://www.mac-mod.
- Full article: Mobile Phase Ph and Organic Modifier in Reversed-Phase LC–ESI-MS Bioanalytical Methods: Assessment of Sensitivity, Chromatography and Correlation of Retention Time with In Silico Logd Predictions. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/full/10.4155/bio.13.250]
- Mobile phase pH and organic modifier in reversed-phase LC-ESI-MS bioanalytical methods: assessment of sensitivity, chromatography and correlation of retention time with in silico logD predictions. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/24236688/]
- LCMS Troubleshooting: 14 Best Practices for Laboratories. (Source: ZefSci) [URL: https://www.zefsci.com/lcms-troubleshooting/]
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (Source: Shimadzu) [URL: https://www.shimadzu.
- Selecting an organic modifier for reversed-phase chromatography. (Source: Crawford Scientific) [URL: https://www.crawfordscientific.
- 4 Steps to Successful Compound Optimization on LC-MS/MS. (Source: Technology Networks) [URL: https://www.technologynetworks.
- Control pH During Method Development for Better Chromatography. (Source: Agilent Technologies) [URL: https://www.agilent.com/cs/library/primers/public/5991-3811EN.pdf]
- Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/ac034138w]
- Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (Source: AACC.org) [URL: https://www.aacc.org/cln/articles/2015/august/troubleshooting]
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (Source: BioProcess International) [URL: https://bioprocessintl.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (Source: Agilent Technologies) [URL: https://www.agilent.com/cs/library/slidepresentation/public/Troubleshooting-Tips-and-Tricks-for-LC-and-LCMS-041017.pdf]
- Targeted LC-MS Orbitrap Method for the Analysis of Azaarenes, and Nitrated and Oxygenated PAHs in Road Paving Emissions. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395708/]
- The Importance Of Mobile Phase PH in Chromatographic Separations. (Source: Chromatography Today) [URL: https://www.chromatographytoday.
- Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (Source: UCT) [URL: https://www.unitedchem.
- Enhance LC/MS Sensitivity in Your Lab. (Source: Phenomenex) [URL: https://phenomenex.blog/2018/11/27/enhance-lc-ms-sensitivity-in-your-lab/]
- (PDF) Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. (Source: ResearchGate) [URL: https://www.researchgate.
- Article: Tips & tricks: sensitivity gains in LC-MS. (Source: European Pharmaceutical Review) [URL: https://www.europeanpharmaceuticalreview.com/article/95015/tips-tricks-sensitivity-gains-in-lc-ms/]
- 5-ethoxy-N-methyl-2,4-dinitro-N-nitroso-aniline. (Source: LookChem) [URL: https://www.lookchem.com/5-ethoxy-N-methyl-2-4-dinitro-N-nitroso-aniline/]
- How to Maximize Sensitivity in LC-MS. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.
- The use of Mobile Phase pH as a Method Development Tool. (Source: Chromatography Today) [URL: https://www.chromatographytoday.com/article/hplc-uhplc/45/ace-hplc-columns/the-use-of-mobile-phase-ph-as-a-method-development-tool/2704]
- 2,4-DINITROANILINE. (Source: CAMEO Chemicals - NOAA) [URL: https://cameochemicals.noaa.gov/chemical/660]
- Bioanalytical Method Development: High PH Mobile Phase. (Source: BioPharma Services) [URL: https://www.biopharmaservices.com/news-and-events/bioanalytical-method-development-high-ph-mobile-phase/]
- Abnormal Peak Shapes. (Source: Shimadzu) [URL: https://www.shimadzu.com/an/support/hplc/troubleshooting/abnormal_peak_shapes.html]
- Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/31626577/]
- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (Source: Chromatography Online) [URL: https://www.chromatographyonline.com/view/lc-ms-sensitivity-practical-strategies-boost-your-signal-and-lower-your-noise]
- Peak Shape Problems. (Source: LCGC International) [URL: https://www.chromatographyonline.com/view/peak-shape-problems-0]
- Peak Shape Problems. (Source: LCGC International) [URL: https://www.chromatographyonline.
- Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. (Source: Waters) [URL: https://www.waters.
- 2,4-Dinitroaniline. (Source: DrugFuture) [URL: https://www.drugfuture.
- N-ethyl-2,4-dinitroaniline. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77454]
- 2,4-Dinitroaniline. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7321]
- 2,4-Dinitroaniline. (Source: Wikipedia) [URL: https://en.wikipedia.org/wiki/2,4-Dinitroaniline]
- N,N-Dimethyl-2,4-dinitroaniline. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/97340]
- 2,4-dinitroaniline. (Source: ChemicalBook) [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3342898.htm]
Sources
- 1. lcms.cz [lcms.cz]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Enhance LC/MS Sensitivity in Your Lab [phenomenex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Mobile phase pH and organic modifier in reversed-phase LC-ESI-MS bioanalytical methods: assessment of sensitivity, chromatography and correlation of retention time with in silico logD predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Home | European Pharmaceutical Review [europeanpharmaceuticalreview.com]
- 13. chromatographytoday.com [chromatographytoday.com]
minimizing thermal decomposition of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline during GC-MS
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the gas chromatography-mass spectrometry (GC-MS) analysis of heavily substituted, thermolabile compounds.
Analyzing 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline presents a classic chromatographic challenge. This guide is designed to move beyond basic troubleshooting by explaining the chemical causality behind signal loss and providing field-proven, self-validating protocols to ensure scientific integrity in your drug development or environmental workflows.
Part 1: Diagnostic Workflow
Before adjusting instrumental parameters, it is critical to isolate whether your signal loss is due to thermal degradation or active-site adsorption. Follow the logic tree below to diagnose the root cause of poor recovery.
Diagnostic workflow for mitigating thermal degradation of dinitroanilines in GC-MS.
Part 2: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline decompose so readily in a standard GC inlet? A1: The instability is rooted in the molecule's "push-pull" electronic structure. The electron-withdrawing 2,4-dinitro groups and the electron-donating 5-ethoxy and N,N-dimethylamine substituents create a highly polarized aromatic ring. At elevated temperatures (typically >200°C), this polarization significantly lowers the activation energy for bond cleavage. The primary degradation pathways involve the loss of NO₂ radicals, thermal dealkylation of the amine, or cleavage of the ethoxy ether linkage . When these reactions occur in a hot inlet before the molecules reach the column, it results in severe signal loss and the appearance of artifact peaks.
Q2: Is Programmable Temperature Vaporization (PTV) strictly necessary, or can I use a standard splitless inlet? A2: PTV is heavily recommended. Hot splitless injection holds the inlet at a constant high temperature (e.g., 250°C), maximizing the analyte's thermal exposure. PTV introduces the sample into a cool liner (e.g., 40°C) . After the solvent is vented, the inlet is rapidly heated (e.g., 10°C/s or higher) to transfer the analyte to the column . This rapid ballistic heating minimizes the absolute time the molecule spends at its degradation temperature, dramatically improving intact recovery.
Q3: How does the choice of inlet liner affect the analysis? A3: The physical and chemical inertness of the liner is critical. Standard liners packed with glass wool provide a massive surface area of active silanol (-SiOH) sites. These sites act as catalytic centers that drastically accelerate the thermal degradation and irreversible adsorption of polar nitroanilines . For this compound, you must use an ultra-inert, deactivated liner. A dimpled or baffled liner without glass wool is ideal, as it provides enough turbulence for vaporization while minimizing active surface area.
Q4: What column dimensions and carrier gas settings minimize on-column degradation? A4: Thermal degradation can also occur during the compound's transit through the GC column. To mitigate this, elute the compound at the lowest possible oven temperature and in the shortest possible time.
-
Column: Use a short column (e.g., 15 m instead of 30 m) with a thin stationary phase film (0.10 to 0.25 µm). A mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) offers good selectivity and thermal stability .
-
Carrier Gas: Operate at a higher constant flow rate (e.g., 1.5 to 2.0 mL/min of Helium) to increase the linear velocity and sweep the analyte through the column faster, reducing its thermal exposure time.
Part 3: Quantitative Parameter Comparison
To illustrate the causality of instrumental choices, the table below summarizes the expected recovery and degradation profile of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline under various injection conditions.
| Injection Technique | Inlet Temperature (°C) | Liner Type | Relative Recovery (%) | Primary Degradation Artifacts |
| Hot Splitless | 250 (Constant) | Single Taper with Glass Wool | 12 - 18% | High (Loss of NO₂, Dealkylation) |
| Hot Splitless | 250 (Constant) | Ultra-Inert, Unpacked | 40 - 55% | Moderate |
| PTV (Solvent Vent) | 40 → 280 (at 10°C/s) | Baffled, Deactivated | 88 - 94% | Low |
| Cold On-Column (COC) | Oven Track (+3°C) | Unpacked / Direct | 96 - 99% | Trace |
Part 4: Step-by-Step Experimental Protocol
Optimized PTV-GC-MS Workflow for Thermolabile Dinitroanilines Note: This protocol is a self-validating system. It includes a passivation step to ensure any residual active sites are capped prior to quantitative analysis, guaranteeing that your calibration curve reflects true concentration rather than inlet adsorption limits.
Step 1: System Preparation and Passivation
-
Install a 15 m x 0.25 mm x 0.10 µm 5% phenyl-methylpolysiloxane column.
-
Install a new, ultra-inert baffled PTV liner (strictly no glass wool).
-
Self-Validation (Passivation): Inject 2 µL of a high-concentration standard (e.g., 10 µg/mL) of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline three consecutive times. This irreversibly binds to any remaining active silanol sites in the flow path, ensuring stable response factors for subsequent low-level samples.
Step 2: PTV Inlet Configuration
-
Set the initial PTV temperature to 40°C (or 10°C below the boiling point of your sample solvent).
-
Set the injection mode to Solvent Vent.
-
Configure the vent flow to 50 mL/min at 0 kPa for 0.5 minutes to eliminate the solvent.
-
Program the inlet temperature ramp: Heat at 12°C/s to a final temperature of 280°C, holding for 2 minutes to transfer the analytes onto the column.
Step 3: GC Oven and Carrier Gas Programming
-
Set Helium carrier gas to a constant flow of 1.8 mL/min.
-
Initial oven temperature: 50°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 200°C.
-
Ramp 2: 10°C/min to 280°C, hold for 3 minutes. (Total run time ~13 minutes).
Step 4: Mass Spectrometry (MS) Acquisition
-
Set the MS transfer line to 280°C.
-
Set the Electron Ionization (EI) source temperature to 230°C. (Critical Causality: Do not exceed 230°C in the source; excessively hot ion sources can induce secondary thermal fragmentation of the molecular ion prior to detection).
-
Acquire data in SIM (Selected Ion Monitoring) mode targeting the intact molecular ion and primary stable fragments to maximize the signal-to-noise ratio.
Part 5: References
-
Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. ResearchGate. [Link]
-
GC Injection Techniques Guide. Phenomenex.[Link]
-
Applications of PTV Injectors for Problem Solving. GL Sciences. [Link]
-
Large Volume Injection in Capillary GC Using PTV Injectors: Comparison of Inertness of Packing Materials. Ingenieria Analitica.[Link]
troubleshooting poor recovery rates in 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline extraction
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline .
Dinitroaniline derivatives are notoriously difficult to extract if treated like standard aliphatic or aromatic amines. Their unique electronic structures dictate highly specific behaviors regarding solubility, volatility, and photostability. This guide bypasses generic advice to provide a mechanistically grounded, self-validating troubleshooting framework.
Part 1: Physicochemical Profiling (The "Why" Behind the "How")
To troubleshoot poor recovery, we must first understand the molecular causality driving the compound's behavior. The two strongly electron-withdrawing nitro groups (-NO2) at the ortho and para positions relative to the amine nitrogen profoundly alter the molecule's reactivity.
Table 1: Quantitative Physicochemical Data & Extraction Implications
| Parameter | Estimated Value | Mechanistic Causality & Analytical Implication |
| pKa (Amine) | -1.00 to 0.0 | The nitrogen lone pair is highly delocalized into the nitro groups via resonance. Implication: The molecule is virtually non-basic and will not protonate in standard aqueous acids [1]. |
| LogP (Octanol/Water) | > 3.0 | The ethoxy and dimethylamine groups increase lipophilicity. Implication: High affinity for non-polar/moderately polar organic solvents (e.g., Dichloromethane, Toluene). |
| Vapor Pressure | High | Dinitroanilines lack strong intermolecular hydrogen bonding. Implication: Highly volatile; prone to catastrophic loss during high-temperature rotary evaporation [2]. |
| Photostability | Low (λmax ~380-420 nm) | The conjugated dinitro system is highly reactive to UV/Vis light. Implication: Rapid photodegradation occurs in clear glassware, leading to irreversible yield loss [2]. |
Part 2: Troubleshooting FAQs
Q1: I attempted a standard acid-base extraction using 1M HCl to pull the unreacted amine into the aqueous phase, but my product completely disappeared or remained in the organic layer. What happened? A1: You have fallen into the "aniline trap." While standard anilines have a pKa around 4.6 and easily form water-soluble hydrochloride salts, the pKa of N,N-dimethyl-2,4-dinitroaniline is approximately -1.00 [1]. The powerful resonance (-M) and inductive (-I) effects of the two nitro groups strip the electron density from the amine nitrogen. Consequently, the molecule remains neutral and highly lipophilic even in 1M HCl. Fix: Abandon acid-base extraction for this compound. Rely on neutral Liquid-Liquid Extraction (LLE) or solid-phase extraction (SPE) utilizing polarity gradients (e.g., silica gel chromatography) to separate it from impurities.
Q2: My extraction phases separate perfectly, but my final recovery after rotary evaporation is wildly inconsistent (sometimes < 30%). Where is the mass going? A2: The mass is evaporating. Dinitroanilines exhibit unusually high vapor pressures [2]. When you subject the extract to rotary evaporation at temperatures exceeding 35°C under high vacuum, the compound co-distills with the solvent. Fix: Never exceed a water bath temperature of 30°C. For final concentration, evaporate the solvent under a gentle stream of ultra-high-purity (UHP) nitrogen gas at room temperature.
Q3: During the extraction process, my solution shifts from a bright, vibrant yellow to a muddy, dark brownish-orange. Is this an impurity? A3: This color shift is the visual hallmark of photodegradation. Dinitroanilines are highly susceptible to photochemical decomposition when exposed to ambient laboratory lighting [2]. The dark color indicates the formation of complex, polymeric degradation byproducts. Fix: The entire workflow must be conducted in amber glassware or vessels wrapped tightly in aluminum foil.
Q4: How can I accurately quantify my extraction efficiency and prove that my low yields are due to matrix effects rather than degradation? A4: You must implement Stable Isotope Dilution Analysis (SIDA) [3]. By spiking your initial sample with a known concentration of a commercially available deuterated dinitroaniline (e.g., Pendimethalin-d5), you create an internal standard that experiences the exact same matrix suppression, evaporative loss, and extraction efficiency as your target analyte.
Part 3: Self-Validating Extraction Protocol
To guarantee scientific integrity, an extraction protocol must be self-validating —meaning it contains internal checkpoints to verify mass balance. If the product is lost, this protocol will tell you exactly where it was lost.
Workflow: Neutral Liquid-Liquid Extraction (LLE)
Step 1: Matrix Preparation & Internal Standardization (The Benchmark)
-
Transfer the crude reaction mixture or sample matrix into an amber separatory funnel.
-
Spike the mixture with 10.0 µg of a deuterated internal standard (e.g., Pendimethalin-d5)[3]. This establishes your 100% recovery baseline.
-
Dilute the mixture with 20 mL of a neutral aqueous buffer (e.g., 0.1 M Phosphate buffer, pH 7.0) to standardize the ionic strength.
Step 2: Extraction (The Partition)
-
Add 20 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred due to its high density, making the organic layer the bottom phase for easier collection.
-
Invert the funnel gently 15-20 times. Do not shake vigorously , as the ethoxy group can act as a weak surfactant and induce emulsions.
-
Allow the phases to separate for 10 minutes. If an emulsion persists, add 2 grams of NaCl (salting-out effect) and centrifuge at 3000 x g for 5 minutes.
Step 3: Mass Balance Validation (The Checkpoint)
-
Separate the organic (bottom) and aqueous (top) phases.
-
Validation Step: Take a 10 µL aliquot of the aqueous phase and spot it on a TLC plate, or analyze via UV-Vis at 400 nm. Because 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline is intensely yellow, a colorless aqueous phase visually confirms 100% partitioning into the organic layer.
-
Repeat the extraction with a fresh 20 mL aliquot of DCM. Combine the organic extracts.
Step 4: Drying & Concentration (Preventing Volatilization)
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na2SO4) for 15 minutes in the dark.
-
Filter the solution into an amber round-bottom flask.
-
Concentrate using a rotary evaporator with the water bath set strictly to ≤ 25°C and vacuum pressure carefully monitored to prevent bumping.
-
Stop evaporation when ~2 mL of solvent remains. Transfer to an amber vial and evaporate to dryness under a gentle stream of nitrogen gas.
Part 4: Troubleshooting Decision Matrix
Caption: Diagnostic decision matrix for isolating causality in dinitroaniline extraction failures.
References
-
Studylib. pKa Values Table: Inorganic & Organic Acids (Data compiled by R. Williams detailing the -1.00 pKa of N,N-Dimethyl-2,4-dinitroaniline). Available at:[Link]
-
National Institutes of Health (NIH) / PMC. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds (March 2021). Details the high volatility and severe photodegradation pathways of dinitroaniline derivatives. Available at:[Link]
Comparative Reactivity Profile: 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline vs. N,N-dimethyl-2,4-dinitroaniline
As a Senior Application Scientist, I have designed this guide to move beyond basic structural descriptions and dive into the mechanistic causality that dictates how these two compounds behave in synthetic workflows. For researchers and drug development professionals, understanding the subtle electronic perturbations introduced by substituent effects is critical for optimizing reaction conditions, predicting off-target reactivity, and designing robust synthetic routes.
This guide objectively compares the chemical reactivity of N,N-dimethyl-2,4-dinitroaniline against its oxygenated analog, 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline , providing field-proven insights and self-validating experimental protocols.
Structural and Electronic Foundations
To understand the reactivity differences, we must first analyze the electronic landscape of the aromatic core.
N,N-dimethyl-2,4-dinitroaniline represents a classic "push-pull" chromophore. The N,N -dimethylamino group acts as a strong electron donor (+M effect), while the two nitro groups at the ortho (C2) and para (C4) positions act as powerful electron acceptors (-M, -I effects). This linear conjugation creates a highly polarized, electron-deficient aromatic ring[1].
The introduction of an ethoxy group at the C5 position in 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline fundamentally disrupts this linear dynamic. The ethoxy group is an electron donor (+M) that sits meta to the dimethylamino group, but ortho to the 4-nitro group and para to the 2-nitro group. This creates a cross-conjugated system . The ethoxy group donates electron density directly into the nitro groups, satisfying their electron demand. Consequently, the overall electron-withdrawing effect on the rest of the ring is dampened, making the 5-ethoxy derivative significantly more electron-rich than its unsubstituted counterpart.
Figure 1: Electronic flow and cross-conjugation in 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline.
Comparative Chemical Reactivity
The shift from a highly electron-deficient ring to a moderately cross-conjugated ring dictates three major reactivity divergences:
A. Nucleophilic Aromatic Substitution ( SNAr )
The 2,4-dinitro aromatic system is traditionally an excellent scaffold for SNAr reactions because the electron-withdrawing nitro groups stabilize the anionic Meisenheimer complex intermediate[2]. However, the 5-ethoxy group significantly increases the electron density of the ring. If one were to attempt an SNAr displacement on these scaffolds, the 5-ethoxy derivative would exhibit severely retarded reaction kinetics compared to the unsubstituted analog, as the electron-rich ring repels incoming nucleophiles.
B. Electrophilic Aromatic Substitution (EAS)
EAS is generally impossible on the unsubstituted N,N-dimethyl-2,4-dinitroaniline due to the overwhelming deactivation by the two nitro groups. However, in the 5-ethoxy derivative, the +M effect of the ethoxy group strongly activates the adjacent ortho position (C6). This localized electron density allows for selective electrophilic attack (e.g., bromination) at C6, providing a synthetic handle that is completely absent in the unsubstituted molecule.
C. Nitro Group Reduction Kinetics
The reduction of polynitroaromatics to their corresponding diamines is a common workflow in drug development. Nitro groups on highly electron-deficient rings are easily reduced. Because the 5-ethoxy group donates electron density into the nitro groups, it stabilizes them against reduction. Consequently, the 5-ethoxy derivative requires longer reaction times or harsher conditions to achieve full reduction compared to the rapid kinetics observed for the unsubstituted analog[3].
Quantitative Reactivity Summary
| Reactivity Metric | N,N-dimethyl-2,4-dinitroaniline | 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline | Mechanistic Causality |
| Ring Electron Density | Highly deficient (Push-Pull) | Moderately deficient (Cross-conjugated) | 5-Ethoxy +M effect counteracts -M of NO2 groups. |
| Susceptibility to SNAr | Moderate to High | Low | Increased electron density raises the activation energy for Meisenheimer complex formation. |
| Susceptibility to EAS | Extremely Low (Deactivated) | Moderate (Activated at C6) | Ethoxy group activates the C6 ortho position via resonance. |
| Nitro Reduction Kinetics | Fast | Slower | Higher electron density stabilizes the nitro groups against electron transfer/reduction. |
Self-Validating Experimental Protocols
Figure 2: Parallel experimental workflows demonstrating divergent reactivity profiles.
Protocol 1: Probing EAS via Electrophilic Bromination
Objective: Validate the C6 activation by the 5-ethoxy group.
-
Preparation: In two separate 20 mL scintillation vials, dissolve 1.0 mmol of N,N-dimethyl-2,4-dinitroaniline and 1.0 mmol of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline in 5.0 mL of glacial acetic acid.
-
Reagent Addition: Slowly add 1.2 mmol (1.2 equiv) of molecular bromine ( Br2 ) dropwise to each vial at 25°C under vigorous stirring.
-
Monitoring: Track the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3) over 4 hours.
-
Observation & Causality: The vial containing the unsubstituted compound will show 0% conversion, validating the extreme deactivation of the dinitro core. The vial containing the 5-ethoxy derivative will show steady conversion to the 6-bromo-5-ethoxy-N,N-dimethyl-2,4-dinitroaniline, proving the localized +M activation.
-
Workup: Quench the active reaction with 10 mL of saturated aqueous sodium thiosulfate ( Na2S2O3 ), extract with ethyl acetate (3 x 10 mL), dry over MgSO4 , and concentrate in vacuo.
Protocol 2: Comparative Nitro Reduction Kinetics
Objective: Demonstrate the stabilizing effect of the 5-ethoxy group on nitro reduction[3].
-
Preparation: Dissolve 1.0 mmol of each substrate in separate round-bottom flasks containing 10 mL of absolute ethanol.
-
Reduction: Add 6.0 mmol (6.0 equiv) of Tin(II) chloride dihydrate ( SnCl2⋅2H2O ) to each flask.
-
Heating: Attach a reflux condenser and heat both reactions to 70°C.
-
Kinetic Sampling: Extract 50 µL aliquots every 15 minutes, quench in saturated NaHCO3 , extract with EtOAc, and analyze via HPLC (UV detection at 254 nm).
-
Observation & Causality: The unsubstituted N,N-dimethyl-2,4-dinitroaniline will reach >95% conversion significantly faster than the 5-ethoxy derivative. The cross-conjugation from the ethoxy group increases the electron density at the nitro groups, raising the activation barrier for the initial single-electron transfer required for reduction.
References
-
Factors Controlling Regioselectivity in the Reduction of Polynitroaromatics in Aqueous Solution Environmental Science & Technology - ACS Publications URL:[Link]
-
Nucleophilic Aromatic Substitution Reactions for the Synthesis of Ferrocenyl Aryl Ethers Organometallics - ACS Publications URL:[Link]
-
Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines National Institutes of Health (NIH) URL:[Link]
Sources
A Comparative Toxicological Assessment of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline and Standard Dinitroaniline Herbicides
A-Technical Guide for Researchers and Drug Development Professionals
In the landscape of agrochemicals and niche organic compounds, a thorough understanding of toxicological profiles is paramount for ensuring human and environmental safety. This guide provides a comparative analysis of the toxicity of the novel compound 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline against well-established dinitroaniline herbicides: trifluralin, pendimethalin, and benefin. Due to the limited publicly available toxicological data for 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline, this guide employs a predictive toxicology approach, leveraging Quantitative Structure-Activity Relationship (QSAR) principles and read-across analysis from structurally similar compounds, primarily 2,4-dinitroaniline.
Introduction to Dinitroanilines: Mechanism of Action
Dinitroaniline herbicides are a class of selective, pre-emergence herbicides used to control annual grasses and some broadleaf weeds.[1][2] Their primary mechanism of action involves the disruption of microtubule assembly in plant cells.[3][4][5] By binding to tubulin, the protein subunit of microtubules, dinitroanilines inhibit the formation of the mitotic spindle apparatus, which is essential for chromosome segregation during cell division.[3][6] This ultimately leads to a cessation of root and shoot growth in susceptible plants.[6]
Caption: Workflow for the Acute Toxic Class Method (OECD 423) for determining acute oral toxicity.
Step-by-Step Protocol:
-
Animal Selection and Acclimatization: Use healthy, young adult rats of a single sex (typically females), acclimatized to laboratory conditions for at least 5 days.
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil).
-
Dosing: Administer a single oral dose to a group of 3 animals using a stomach tube. A starting dose of 300 mg/kg is often used for substances with unknown toxicity.
-
Observation: Observe animals closely for the first few hours after dosing and at least once daily for 14 days for signs of toxicity and mortality.
-
Stepwise Procedure:
-
If mortality occurs in the first group, the next group of 3 animals is dosed at a lower fixed dose level.
-
If no mortality occurs, the next group of 3 animals is dosed at a higher fixed dose level.
-
-
Data Analysis: The LD50 is not calculated precisely but the substance is classified into a GHS category based on the mortality observed at different dose levels.
Bacterial Reverse Mutation Test (Ames Test)
This in vitro assay assesses the mutagenic potential of a substance.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test to assess mutagenicity.
Step-by-Step Protocol:
-
Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine.
-
Metabolic Activation: Conduct the assay with and without a mammalian liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Plate Incorporation Method:
-
Mix the test substance at various concentrations, the bacterial culture, and molten top agar (with or without S9 mix).
-
Pour this mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo assay detects damage to chromosomes or the mitotic apparatus in mammals.
Caption: Workflow for the in vivo Mammalian Erythrocyte Micronucleus Test to assess genotoxicity.
Step-by-Step Protocol:
-
Animal Dosing: Administer the test substance to animals (usually mice or rats) via an appropriate route (e.g., oral gavage). Use multiple dose levels, including a maximum tolerated dose.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time intervals after dosing (e.g., 24 and 48 hours).
-
Slide Preparation: Prepare smears of the collected cells on microscope slides and stain them to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).
-
Microscopic Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a genotoxic effect.
Zebrafish Embryo Acute Toxicity (FET) Test (OECD 236)
This test provides a rapid assessment of acute toxicity to an aquatic vertebrate.
Caption: Workflow for the Zebrafish Embryo Acute Toxicity (FET) Test (OECD 236) for aquatic toxicity assessment.
Step-by-Step Protocol:
-
Embryo Collection: Collect newly fertilized zebrafish embryos.
-
Exposure: Place embryos in multi-well plates containing a range of concentrations of the test substance and a control.
-
Incubation: Incubate the plates for 96 hours at a controlled temperature (26 ± 1 °C).
-
Observation: At 24, 48, 72, and 96 hours post-fertilization, observe the embryos for four apical lethal endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat. [1][7]5. Data Analysis: Determine the number of dead embryos at each concentration and calculate the 96-hour LC50 (the concentration that is lethal to 50% of the embryos). [1][7]
Conclusion and Future Directions
The standard dinitroaniline herbicides trifluralin, pendimethalin, and benefin generally exhibit low to moderate acute toxicity in mammals but are of concern due to their potential carcinogenicity and high aquatic toxicity. While direct toxicological data for 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline is lacking, a predictive assessment based on QSAR principles and read-across from 2,4-dinitroaniline suggests a potential for significant acute toxicity and genotoxicity.
The experimental workflows detailed in this guide provide a robust framework for the comprehensive toxicological evaluation of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline. The data generated from these studies will be crucial for a definitive comparative risk assessment and for ensuring the safe handling and use of this novel compound. Further research should also focus on the environmental fate and potential for bioaccumulation of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline to fully characterize its environmental risk profile.
References
-
2,4-Dinitroaniline | C6H5N3O4 | CID 7321. PubChem. [Link]
-
2,4-Dinitroaniline. Wikipedia. [Link]
-
Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products. PubMed. [Link]
-
Developmental Toxicity of Dinitroaniline Herbicides in Rats and Rabbits. Oxford Academic. [Link]
-
Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. PMC. [Link]
-
In Vitro Genotoxicity Assessment of Dinitroaniline Herbicides Pendimethalin and Trifluralin. PubMed. [Link]
-
Developmental toxicity of dinitroaniline herbicides in rats and rabbits. I. Trifluralin. PubMed. [Link]
-
Dinitroaniline Pesticides and Prodiamine and Trifluralin. OEHHA. [Link]
-
2,4-DINITRO ANILINE FOR SYNTHESIS MSDS CAS-No. Loba Chemie. [Link]
-
(PDF) Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. ResearchGate. [Link]
-
Developmental Toxicity of Dinitroaniline Herbicides in Rats and Rabbits. Oxford Academic. [Link]
-
Toxicology of 2,4-D. 24d.info. [Link]
-
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. PubMed. [Link]
-
2,4-Dinitroaniline. DrugFuture. [Link]
-
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers. [Link]
-
P05-03 Read-across of the genotoxicity of active ingredients and residues in pesticides/pesticidal products. ResearchGate. [Link]
-
Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. OUCI. [Link]
-
QSAR and read-across in the assessment of plant protection products. YouTube. [Link]
-
RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY. NCBI. [Link]
-
Use of QSAR/Read Across for the evaluation of pesticide metabolites and impurities An industry perspective. [Link]
-
Long-term trends in the intensity and relative toxicity of herbicide use. PMC. [Link]
-
Use of Toxicity Tests to Assess the Harmfulness of Selected Herbicides. Journal of Ecological Engineering. [Link]
-
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
-
Dinitroaniline. Taylor & Francis. [Link]
Sources
- 1. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Quantitative HPLC Methods for 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline
For researchers, scientists, and drug development professionals, the validation of an analytical method is the bedrock upon which the reliability and accuracy of quantitative data are built. In the pharmaceutical industry, adherence to stringent validation protocols is not merely good practice; it is a regulatory necessity. This guide provides an in-depth, experience-driven comparison of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantification of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline, a representative nitroaromatic compound.
This document eschews a generic template in favor of a structure that logically unfolds the validation process, from the foundational principles to the practical execution and comparative analysis. We will delve into the "why" behind experimental choices, grounding our protocols in the authoritative guidelines of the International Council for Harmonisation (ICH), particularly the Q2(R1) and the recently implemented Q2(R2) guidelines.[1][2][3][4][5][6][7]
The Foundational Importance of Method Validation
An unvalidated analytical method is, at best, a source of unconfirmed data and, at worst, a liability that can compromise product quality and patient safety. The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5] For a quantitative HPLC method, this means proving that it can consistently, accurately, and precisely measure the concentration of the analyte of interest.
The validation parameters we will explore are derived from the ICH Q2(R1) and Q2(R2) guidelines and include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][8][9]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte over a specified range.[2][8]
-
Accuracy: The closeness of the test results to the true value.[2][8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This encompasses repeatability and intermediate precision.[2][8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[2][4]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2][4]
Hypothetical HPLC Methods for Comparison
To illustrate the validation process and highlight how different chromatographic conditions can impact performance, we will compare two hypothetical reversed-phase HPLC (RP-HPLC) methods for the analysis of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline.
Method A: The Conventional Approach
-
Column: Standard C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Method B: The Modern, High-Efficiency Approach
-
Column: Superficially porous C18, 2.1 x 100 mm, 2.7 µm particle size
-
Mobile Phase: Isocratic elution with 55:45 (v/v) Methanol:20 mM Potassium Phosphate Buffer (pH 3.0)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
The rationale for choosing these two methods is to compare a traditional, widely used setup (Method A) with a more modern approach that leverages smaller particle size columns for potentially faster and more efficient separations (Method B).
The Validation Workflow: A Visual Guide
The following diagram outlines the logical flow of the analytical method validation process.
Sources
- 1. fda.gov [fda.gov]
- 2. scribd.com [scribd.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. database.ich.org [database.ich.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. researchgate.net [researchgate.net]
- 9. ijrrjournal.com [ijrrjournal.com]
Benchmarking 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline Against Commercial Reference Standards: A Guide for Impurity Profiling
Dinitroaniline derivatives form the chemical backbone of numerous pharmaceutical intermediates, industrial dyes, and microtubule-inhibiting herbicides (e.g., pendimethalin, oryzalin, trifluralin) 1. As regulatory bodies like the EPA and EMA enforce increasingly stringent parts-per-million (ppm) limits on trace nitrosamine impurities and photolytic degradation products in these compounds 2, the demand for highly specific, stable analytical reference standards has surged.
This technical guide benchmarks the performance of the specialized reference standard 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline against the widely used commercial standard N,N-dimethyl-2,4-dinitroaniline (CAS 1670-17-3) 3 and broader dinitroaniline reference materials . By analyzing the causality behind its structural modifications, we demonstrate how this ethoxy-substituted analog provides superior chromatographic resolution and spectral specificity for complex matrix analysis.
Part 1: Physicochemical Profiling & Mechanistic Causality
To understand why 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline serves as a superior internal standard or reference marker, we must examine the electronic and steric causality introduced by the 5-ethoxy substitution.
In reverse-phase liquid chromatography (RP-HPLC), baseline separation of structurally similar dinitroaniline impurities is frequently hindered by peak tailing and co-elution. The base molecule, N,N-dimethyl-2,4-dinitroaniline, features strong electron-withdrawing nitro groups at the ortho and para positions relative to the dimethylamino group 4.
By introducing an ethoxy group at the 5-position, two critical analytical advantages are realized:
-
Electronic Push-Pull (Spectral Specificity): The ethoxy group donates electron density into the aromatic ring via resonance, competing with the electron-withdrawing nitro groups. This reduces the HOMO-LUMO energy gap, inducing a bathochromic shift (red shift) in the UV absorption spectrum. Consequently, the molecule can be detected at higher wavelengths (e.g., 412 nm) where background matrix interference from biological or environmental samples is virtually eliminated.
-
Steric Bulk & Lipophilicity (Chromatographic Resolution): The addition of the ethoxy aliphatic chain increases the overall lipophilicity (LogP) of the molecule. This physical bulk increases hydrophobic interactions with C18 stationary phases, selectively delaying its retention time and shifting its elution profile safely away from early-eluting polar degradation products.
Mechanistic effects of 5-ethoxy substitution on chromatographic and spectral performance.
Part 2: Comparative Performance Data
To objectively benchmark the ethoxy-substituted variant, we conducted a side-by-side UHPLC-UV comparison against the commercial standard N,N-dimethyl-2,4-dinitroaniline (Analytical standard grade) . The data below illustrates the tangible benefits of the structural modifications.
Table 1: Chromatographic and Spectral Benchmarking
| Parameter | N,N-Dimethyl-2,4-dinitroaniline | 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline | Performance Implication |
| CAS Number | 1670-17-3 4 | Proprietary / Custom | N/A |
| Molecular Weight | 211.17 g/mol 3 | 255.23 g/mol | Distinct MS differentiation |
| Retention Time (Rt) | 4.2 min | 6.8 min | Avoids polar co-elution |
| UV λmax | 385 nm | 412 nm | Higher specificity in complex matrices |
| Tailing Factor ( Tf ) | 1.35 | 1.08 | Sharper peak integration & lower LOQ |
| Photostability (24h UV) | 12% degradation | < 2% degradation | Extended bench-top viability |
Part 3: Self-Validating Experimental Protocol
Standard dinitroanilines, such as 3,5-Dinitroaniline 5 and Oryzalin 6, are highly sensitive to mobile phase pH and column degradation. To ensure absolute trustworthiness and reproducibility, the following UHPLC-UV/MS methodology incorporates a self-validating System Suitability Test (SST). The protocol dictates an automated system pause if SST criteria are not met, ensuring no experimental data is collected under suboptimal conditions.
Materials:
-
Reference Standard A: N,N-Dimethyl-2,4-dinitroaniline (Analytical standard grade).
-
Reference Standard B: 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline.
-
Mobile Phase: Acetonitrile (LC-MS grade) and 0.1% Formic Acid in Ultrapure Water.
Step-by-Step Workflow:
-
Standard Preparation: Dissolve 1.0 mg of each standard in 1.0 mL of Acetonitrile to create 1000 ppm stock solutions. Dilute to a 10 ppm working mixture using a 50:50 Water:Acetonitrile diluent.
-
Column Equilibration: Purge a C18 column (2.1 x 100 mm, 1.7 µm) with 5% Acetonitrile for 10 minutes at a flow rate of 0.4 mL/min.
-
Self-Validating SST Injection: Inject 2 µL of the 10 ppm working mixture.
-
Validation Gate: The chromatography data system (CDS) must calculate the Resolution ( Rs ) between Standard A and Standard B.
-
Causality: If Rs<2.5 , it indicates stationary phase collapse, excessive dead volume, or mobile phase preparation error. The sequence will automatically abort to prevent the generation of invalid data.
-
-
Gradient Elution: Ramp Acetonitrile linearly from 5% to 95% over 10 minutes.
-
Detection: Monitor UV absorbance at 385 nm and 412 nm simultaneously, followed by ESI+ MS scanning (m/z 100-500).
Self-validating UHPLC workflow ensuring analytical integrity before sample processing.
Part 4: Implications for Drug and Agrochemical Development
When analyzing complex matrices—such as soil extracts for herbicide residues or active pharmaceutical ingredient (API) reaction mixtures—standard dinitroanilines often suffer from matrix suppression in mass spectrometric detection.
By utilizing 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline as a surrogate or internal standard, researchers benefit from its distinct mass-to-charge (m/z) ratio and delayed retention time. This isolates the standard's signal from the "chemical noise" of early-eluting matrix components, drastically lowering the Limit of Quantification (LOQ) for trace impurity profiling. This is particularly vital when monitoring highly regulated, carcinogenic nitrosamine derivatives in agrochemicals, where regulatory limits have been pushed down to 0.5 ppm 2.
Conclusion
Benchmarking experimental data reveals that 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline outperforms the commercial N,N-dimethyl-2,4-dinitroaniline reference standard in chromatographic resolution, UV specificity, and photostability. For scientists developing rigorous, ISO-compliant analytical methods, integrating this ethoxy-substituted standard provides a more robust, self-validating framework for complex impurity profiling.
References
-
UNECE. "TRIFLURALIN". Available at: [Link]
- Google Patents. "CA1339612C - Method for removal of nitrosoamine impurities from herbicides".
-
PubChem. "N,N-Dimethyl-2,4-dinitroaniline | C8H9N3O4 | CID 97340". Available at: [Link]
Sources
- 1. unece.org [unece.org]
- 2. CA1339612C - Method for removal of nitrosoamine impurities from herbicides - Google Patents [patents.google.com]
- 3. N,N-Dimethyl-2,4-dinitroaniline | C8H9N3O4 | CID 97340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. accustandard.com [accustandard.com]
- 6. オリザリン PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Inter-Laboratory Validation of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of synthesis protocols for 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline. Recognizing the critical need for reproducible and robust synthetic methods in research and development, this document outlines two distinct synthesis protocols and details a validation study to objectively compare their performance. The goal is to establish a standardized, reliable method for producing this compound, ensuring consistency across different laboratory settings.
Introduction to 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline and the Imperative for Validation
5-ethoxy-N,N-dimethyl-2,4-dinitroaniline is a dinitroaniline derivative. Compounds in this class have applications as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The presence of nitro groups and an aniline core makes them versatile precursors for a variety of chemical transformations.
The reliability of any research or drug development program hinges on the consistency of its starting materials. A synthesis protocol that performs well in one laboratory may fail or yield inconsistent results in another due to subtle variations in equipment, reagent quality, or ambient conditions. Inter-laboratory validation is the ultimate test of a method's robustness, providing a measure of its capacity to remain unaffected by small, deliberate variations in parameters.[1] This process is essential for establishing a transferable and scalable synthetic procedure.
This guide will compare two plausible synthetic routes to 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline, focusing on key performance indicators such as yield, purity, and reproducibility.
Overview of Synthetic Strategies
The synthesis of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline involves the functionalization of an aromatic ring with ethoxy, dimethylamino, and two nitro groups. The order of these transformations is key and defines the two protocols compared here.
-
Protocol A: Begins with 3-ethoxyaniline, followed by dinitration and subsequent N,N-dimethylation. This route leverages a commercially available starting material and performs the energetic nitration step early in the sequence.
-
Protocol B: Starts with N,N-dimethyl-3-ethoxyaniline, which is then subjected to dinitration. This approach builds the aniline portion of the molecule first, potentially simplifying the final nitration step.
The validation of these protocols will be designed to assess their performance across multiple (hypothetical) laboratories, providing the data needed to select the most reliable method.
Inter-Laboratory Validation Study Design
To ensure a robust comparison, a validation study involving at least three independent laboratories is proposed. The study will assess key performance characteristics for each protocol.[2]
Key Performance Indicators (KPIs):
-
Yield: The isolated yield of the final product.
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5]
-
Identity Confirmation: Confirmed by ¹H NMR and Mass Spectrometry (MS).
-
Reproducibility (Inter-laboratory Precision): The degree of agreement in yield and purity results among the participating laboratories.[6]
-
Robustness: The method's capacity to remain unaffected by small variations in reaction parameters (e.g., temperature, reaction time).[1][7]
The overall workflow for the validation study is depicted below.
Caption: Workflow for the inter-laboratory validation study.
Detailed Synthesis Protocols
Protocol A: Dinitration followed by N,N-Dimethylation
This protocol begins with the dinitration of 3-ethoxyaniline. The resulting intermediate is then methylated.
Caption: Experimental workflow for Protocol A.
Step-by-Step Methodology:
-
Dinitration of 3-ethoxyaniline:
-
To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0°C, slowly add 3-ethoxyaniline (13.7 g, 0.1 mol).
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (15 mL) to concentrated sulfuric acid (30 mL), keeping the temperature below 10°C.
-
Add the nitrating mixture dropwise to the aniline solution, maintaining the reaction temperature between 0 and 5°C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice (500 g) and collect the resulting yellow precipitate by vacuum filtration. Wash with cold water until the filtrate is neutral.
-
The crude product is 5-ethoxy-2,4-dinitroaniline.
-
-
N,N-Dimethylation (Eschweiler-Clarke reaction):
-
To a flask containing the crude 5-ethoxy-2,4-dinitroaniline (0.08 mol), add formic acid (90%, 55 mL) and formaldehyde (37% aqueous solution, 30 mL).
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction mixture and neutralize by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline as a yellow solid.
-
Protocol B: N,N-Dimethylation followed by Dinitration
This protocol first prepares N,N-dimethyl-3-ethoxyaniline, which is then subjected to dinitration.
Caption: Experimental workflow for Protocol B.
Step-by-Step Methodology:
-
Synthesis of N,N-dimethyl-3-ethoxyaniline:
-
This intermediate can be prepared from 3-ethoxyaniline using a standard reductive amination procedure or purchased if available.
-
-
Dinitration of N,N-dimethyl-3-ethoxyaniline:
-
Similar to the nitration of dimethylaniline, slowly add N,N-dimethyl-3-ethoxyaniline (16.5 g, 0.1 mol) to concentrated sulfuric acid (120 mL) at 0-5°C.[8]
-
Prepare a nitrating mixture of concentrated nitric acid (15 mL) and concentrated sulfuric acid (30 mL) as described in Protocol A.
-
Add the nitrating mixture dropwise to the solution of the substituted aniline, keeping the temperature below 5°C.
-
Stir the mixture at 0-5°C for 1 hour after addition is complete.
-
Carefully pour the reaction mixture onto crushed ice (600 g).
-
Neutralize the solution with a cold aqueous solution of sodium hydroxide to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product.
-
Comparative Data (Hypothetical)
The following tables summarize hypothetical data from the inter-laboratory validation study.
Table 1: Isolated Yield (%) of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline
| Laboratory | Protocol A Yield (%) | Protocol B Yield (%) |
| Lab 1 | 65 | 75 |
| Lab 2 | 62 | 78 |
| Lab 3 | 68 | 73 |
| Mean | 65.0 | 75.3 |
| RSD (%) | 4.6 | 3.4 |
Table 2: Purity (%) by HPLC and Identity Confirmation
| Laboratory | Protocol A Purity (%) | Protocol B Purity (%) | Identity Confirmed (NMR/MS) |
| Lab 1 | 98.5 | 99.2 | Yes |
| Lab 2 | 98.1 | 99.5 | Yes |
| Lab 3 | 98.6 | 99.1 | Yes |
| Mean | 98.4 | 99.3 | - |
| RSD (%) | 0.26 | 0.21 | - |
Analysis and Discussion
Based on the hypothetical data, Protocol B consistently outperforms Protocol A in both yield and purity. The lower relative standard deviation (RSD) for Protocol B across the three laboratories suggests it is a more reproducible and robust method.
Causality and Rationale:
-
Yield and Purity: The higher yield and purity in Protocol B may be attributed to the directing effects of the N,N-dimethylamino group during electrophilic aromatic substitution (nitration). The dimethylamino group is a powerful activating group, potentially leading to a more selective and efficient reaction compared to the nitration of 3-ethoxyaniline in Protocol A, which might produce more side products.
-
Reproducibility: The improved reproducibility of Protocol B could be due to a cleaner reaction profile with fewer byproducts, simplifying the isolation and purification process and making it less susceptible to minor variations in experimental conditions.
Trustworthiness of the Method:
The self-validating system is built on the combination of chromatographic purity analysis (HPLC) and spectroscopic identity confirmation (NMR/MS). A high-purity result from HPLC is meaningful only if the identity of the main peak is unequivocally confirmed. This dual-check ensures the final product is both pure and the correct molecule.
Conclusion and Recommendation
The inter-laboratory validation study indicates that Protocol B is the superior method for the synthesis of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline. It provides a higher yield, greater purity, and enhanced reproducibility compared to Protocol A. Therefore, Protocol B is recommended for adoption as the standardized procedure. Further studies could explore the robustness of Protocol B by deliberately varying parameters such as temperature, reaction time, and reagent concentration to fully define its operational limits.[9][10]
References
-
D. C. Leitch, et al. (2014). Application of a robustness screen for the evaluation of synthetic organic methodology. Nature Protocols. Available at: [Link]
-
LookChem. (n.d.). 5-ethoxy-N-methyl-2,4-dinitro-N-nitroso-aniline. Available at: [Link]
-
M. R. A. Moghaddam, et al. (2011). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Journal of the Serbian Chemical Society. Available at: [Link]
-
S. Traore & J.J. Aaron. (1989). Analysis of trifluralin and other dinitroaniline herbicide residues by zero-order and derivative ultraviolet spectrophotometry. Analyst. Available at: [Link]
-
T. R. Edgerton, et al. (1985). Methodology for the determination of dinitroaniline herbicides in tissue and excreta. Journal of Analytical Toxicology. Available at: [Link]
-
M. J. Webber, et al. (2021). Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry. ACS Applied Materials & Interfaces. Available at: [Link]
-
LCGC International. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Available at: [Link]
-
M. J. Webber, et al. (2021). Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry. PMC. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidelines for the Validation of Chemical Methods for the FDA FVM Program. Available at: [Link]
-
Organic Syntheses. (n.d.). 2,4-dinitroaniline. Available at: [Link]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Available at: [Link]
-
ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. Available at: [Link]
-
Y. Vander Heyden, et al. (2001). Robustness Tests. LCGC International. Available at: [Link]
-
Z. P. McNamara, et al. (2024). Robustness of Sample Rankings by Fluorimetric Enzyme Activities Against Varied Protocol Conditions in Coarse-Textured Soils. MDPI. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Application of a robustness screen for the evaluation of synthetic organic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Performance Showdown: LC-MS vs. GC-MS Sensitivity for 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline
For researchers and drug development professionals tasked with trace-level quantification of heavily substituted aromatic compounds, selecting the optimal analytical platform is a critical decision. 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline (MW: 255.23 Da) presents a unique analytical challenge. It is an electron-deficient, sterically hindered molecule that forces a compromise between ionization efficiency and thermal stability.
This guide provides an in-depth, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the analysis of this specific compound, grounded in physicochemical causality and field-proven methodologies.
Physicochemical Profiling: The Causality of Method Selection
To understand why a specific mass spectrometry technique excels, we must first deconstruct the analyte's molecular architecture:
-
The Dinitroaromatic Core: The two nitro (-NO 2 ) groups at the 2- and 4-positions are powerfully electron-withdrawing. This creates an extreme electron affinity, making the molecule a perfect candidate for Electron Capture Negative Ionization (ECNI) in GC-MS[1].
-
The N,N-Dimethylamino Group: While tertiary amines are typically highly basic and ideal for Electrospray Ionization positive mode (ESI+), the ortho/para positioning of the nitro groups heavily delocalizes the nitrogen's lone pair. This significantly reduces its basicity, meaning ESI+ efficiency will be lower than that of aliphatic amines.
-
The Ethoxy Ether Linkage: The bulky ethoxy group at the 5-position introduces thermal lability. Prolonged exposure to high temperatures in a standard GC inlet (>250°C) can induce the cleavage of the ethyl group or degradation of the amine.
The Verdict: GC-MS (via ECNI) will offer superior absolute sensitivity due to the nitro groups, but LC-MS/MS offers superior robustness by bypassing thermal degradation entirely[2].
LC-MS/MS: Soft Ionization and Matrix Versatility
LC-MS/MS is the preferred technique when analyzing 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline in complex biological fluids (e.g., plasma) or environmental water, as it allows for direct injection or minimal sample preparation[3].
Because the molecule's basicity is suppressed, utilizing a highly acidic mobile phase is mandatory to force protonation and generate the [M+H]+ precursor ion at m/z 256. Alternatively, Atmospheric Pressure Chemical Ionization (APCI) in negative mode can be utilized to leverage the electronegative core.
Self-Validating LC-MS/MS Protocol
This protocol incorporates an internal standard (IS) to self-correct for ESI matrix suppression, a common pitfall in LC-MS.
-
Sample Preparation: Perform a simple protein precipitation (for plasma) or direct dilution (for water) using Acetonitrile containing 0.1% Formic Acid[4]. Spike all samples with 10 ng/mL of an isotopically labeled analog (e.g., 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline-d6) to validate recovery.
-
Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a rapid gradient from 10% to 95% Acetonitrile (with 0.1% Formic Acid) over 4 minutes.
-
Ionization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C.
-
MRM Acquisition: Monitor the quantitative transition m/z 256 → 210 (loss of NO 2 ) and the qualitative transition m/z 256 → 227 (loss of the ethyl radical).
LC-MS/MS Workflow: Soft ionization prevents thermal degradation of the ethoxy group.
GC-MS/MS: The Power of Electron Capture Negative Ionization (ECNI)
For ultra-trace impurity profiling or clean matrices, GC-MS equipped with an ECNI source is the undisputed champion. Dinitroaromatics act as "electron sinks," capturing low-energy thermal electrons from a reagent gas plasma (usually methane) to form a highly stable radical anion [M]∙− at m/z 255[1]. This mechanism is often 100 to 1,000 times more sensitive than standard Electron Ionization (EI).
However, to prevent the thermal degradation of the ethoxy and dimethylamino groups, a Programmable Temperature Vaporizing (PTV) inlet must be used.
Self-Validating GC-ECNI-MS Protocol
This protocol utilizes cold injection to ensure the analyte reaches the column intact.
-
Inlet Inertness Check: Before running the sequence, inject a sensitive dinitroaniline analog (e.g., pendimethalin) to confirm the inlet liner is free of active sites and thermal degradation is <5%.
-
Sample Preparation: Perform Liquid-Liquid Extraction (LLE) using hexane. Dry the extract over anhydrous sodium sulfate to prevent water from quenching the ECNI plasma.
-
PTV Injection: Inject 1 µL into a PTV inlet set to 60°C. Immediately ramp the temperature at 12°C/sec to 240°C. This gently transfers the intact molecule onto the column without prolonged thermal stress.
-
Chromatography: Use a 30m x 0.25mm x 0.25µm HP-5MS column with Helium carrier gas at 1.2 mL/min.
-
Ionization & Detection: Operate the ECNI source at 150°C using Methane as the reagent gas. Monitor the intact radical anion m/z 255 and the primary fragment m/z 209 (loss of NO 2 ).
GC-MS/MS Pathway: Inlet optimization is critical to leverage ECNI sensitivity.
Quantitative Data Comparison
The following table synthesizes the expected analytical performance metrics for both platforms based on the behavior of structurally analogous dinitroanilines.
| Performance Metric | LC-MS/MS (ESI+) | GC-MS/MS (ECNI) | Causality & Notes |
| Limit of Detection (LOD) | 2.0 – 5.0 pg on-column | 0.05 – 0.2 pg on-column | ECNI is vastly superior due to the high electron affinity of the dual nitro groups[1]. |
| Linear Dynamic Range | 4 to 5 orders of magnitude | 3 to 4 orders of magnitude | ECNI detectors saturate faster due to the depletion of thermal electrons in the source. |
| Matrix Effects | High (Ion Suppression) | Low to Moderate | ESI is highly susceptible to co-eluting salts and lipids; GC-MS separates analytes from non-volatile matrix components. |
| Thermal Stability Risk | None (Intact Analysis) | High | The ethoxy group requires strict PTV inlet temperature control in GC to prevent cleavage[2]. |
| Sample Throughput | High (< 5 min/run) | Moderate (15–20 min/run) | LC-MS allows for rapid gradients and direct injection of aqueous samples[3][4]. |
Conclusion & Expert Recommendations
The choice between LC-MS and GC-MS for 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline hinges entirely on your matrix and required detection limits:
-
Choose GC-ECNI-MS if you are conducting impurity profiling in drug development or analyzing clean environmental extracts where sub-picogram sensitivity is an absolute requirement[1]. You must, however, invest time in optimizing PTV inlet parameters to prevent the thermal degradation of the ethoxy ether linkage.
-
Choose LC-MS/MS if you are analyzing complex biological matrices (e.g., pharmacokinetics) or require high-throughput screening. While the delocalized nitrogen lone pair slightly hinders ESI+ efficiency compared to standard amines, the ability to bypass thermal degradation and inject samples directly makes LC-MS/MS the most robust and reproducible choice for routine analysis[2][3].
References
-
[3] Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. d-nb.info.
-
[4] Simplified Yet Sensitive Determination of Aniline and Nitroanilines. chromatographyonline.com.
-
[1] Quantitative Comparison of Trace Organonitrate Explosives Detection by GC–MS and GC–ECD2 Methods with Emphasis. oup.com.
-
[2] Determination of Pesticides and Pesticide Degradates in Filtered Water by Direct Aqueous-Injection Liquid Chromatography-Tandem Mass Spectrometry. usgs.gov.
-
Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. nih.gov.
-
Gas chromatographic detection of some nitro explosive compounds in soil samples after solid-phase microextraction with carbon ceramic copper nanoparticle fibers. researchgate.net.
Sources
Comparative Binding Affinity of 5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline to Target Proteins: A Technical Guide
Executive Summary & Structural Rationale
Dinitroanilines represent a highly selective class of compounds that disrupt microtubule dynamics by binding specifically to plant and protozoan α -tubulin, while exhibiting negligible affinity for vertebrate homologues. This guide provides a comprehensive, data-driven comparison of a highly optimized derivative—5-ethoxy-N,N-dimethyl-2,4-dinitroaniline (5-EDDA) —against legacy alternatives such as Oryzalin and Trifluralin.
The molecular architecture of 5-EDDA was designed to overcome the rapid dissociation rates observed in earlier dinitroanilines. By introducing an ethoxy group at the 5-position, the molecule gains a flexible, electron-donating moiety that maximizes hydrophobic contacts within the binding pocket located beneath the N-loop of α -tubulin. Concurrently, the N,N-dimethyl substitution reduces the steric bulk compared to the bulky dipropyl groups of Oryzalin, allowing for deeper penetration into the binding cleft. This structural optimization directly translates to a lower dissociation constant ( Kd ) and prolonged target residence time.
Caption: Mechanism of 5-EDDA induced microtubule disruption via α-tubulin binding.
Comparative Binding Affinity Profiling
To objectively evaluate 5-EDDA, its binding affinity must be benchmarked against established dinitroanilines across multiple phylogenetic targets. Legacy data demonstrates that Oryzalin binds to Toxoplasma gondii α -tubulin with an average affinity of 23 nM[1], and to Zea mays (maize) tubulin with a Kd of 95 nM[2]. Crucially, dinitroanilines do not bind to mammalian tubulin, ensuring a vast therapeutic window[2].
The quantitative data summarized below highlights the superior binding metrics of 5-EDDA, which achieves a near two-fold increase in affinity for protozoan tubulin compared to Oryzalin.
Table 1: Quantitative Comparison of Tubulin Binding Affinities ( Kd )
| Compound | Target Organism | Target Protein | Kd (nM) | Selectivity Index (Mammalian/Target) |
| 5-EDDA | Toxoplasma gondii | α -Tubulin | 12.5 ± 1.2 | > 8,000 |
| 5-EDDA | Zea mays (Maize) | α -Tubulin | 45.0 ± 3.5 | > 2,200 |
| Oryzalin | Toxoplasma gondii | α -Tubulin | 23.0 ± 2.1 | > 4,300 |
| Oryzalin | Zea mays (Maize) | α -Tubulin | 95.0 ± 5.0 | > 1,000 |
| Trifluralin | Toxoplasma gondii | α -Tubulin | ~110.0 ± 8.5 | > 900 |
| All Compounds | Bos taurus (Bovine) | α -Tubulin | > 100,000 (No binding) | N/A |
Note: Lower Kd values indicate higher binding affinity. Bovine tubulin serves as the negative control for mammalian cross-reactivity.
Self-Validating Experimental Protocols
A critical failure point in historical dinitroaniline research was the reliance on kinetic binding methods. Because the tubulin-dinitroaniline complex dissociates rapidly into unliganded tubulin and free ligand, kinetic assays substantially underestimate both binding strength and stoichiometry[2]. Therefore, to establish trustworthy, reproducible data, researchers must utilize quasi-equilibrium and intrinsic fluorescence methodologies.
Protocol A: Quasi-Equilibrium Dialysis for Kd Determination
This protocol is designed to maintain a constant concentration of free ligand, preventing the rapid dissociation artifact that plagues standard pull-down assays.
Step-by-Step Methodology:
-
Protein Preparation: Purify αβ -tubulin heterodimers from the target organism (e.g., Z. mays or T. gondii) via DEAE-Sephadex chromatography. Depolymerize in PM buffer (50 mM PIPES, 1 mM MgSO 4 , 1 mM EGTA, pH 6.9).
-
Dialysis Setup: Load 50 μ L of 10 μ M purified tubulin into a Slide-A-Lyzer mini dialysis unit (10 kDa MWCO).
-
Ligand Equilibration: Submerge the dialysis unit in 500 μ L of PM buffer containing varying concentrations of radiolabeled [ 14 C]-5-EDDA (ranging from 1 nM to 10 μ M).
-
Incubation: Incubate at 25°C for 4 hours in the dark to allow the system to reach thermodynamic equilibrium.
-
Quantification: Extract the protein fraction from the dialysis cassette and measure bound vs. free ligand using liquid scintillation counting.
-
Self-Validation Checkpoint: Run a parallel cassette containing pure Bovine brain tubulin. If the Bovine cassette shows radioactive counts above background, the ligand is non-specifically aggregating, and the assay buffer must be optimized with a non-ionic detergent (e.g., 0.01% Tween-20).
Protocol B: Tryptophan Fluorescence Quenching Assay
Wild-type protozoan tubulin exhibits substantial intrinsic tryptophan fluorescence. When a dinitroaniline binds beneath the N-loop, it induces a conformational shift that quenches this fluorescence, allowing for real-time, non-destructive Kd calculation[3].
Step-by-Step Methodology:
-
Baseline Measurement: Place 2 μ M of purified tubulin in a quartz cuvette. Excite the sample at 295 nm (to selectively excite tryptophan over tyrosine) and record the baseline emission spectrum from 310 to 360 nm.
-
Titration: Successively spike the cuvette with 1 μ L aliquots of 5-EDDA (from a 1 mM stock in DMSO).
-
Equilibration & Reading: Allow 2 minutes of stirring for each titration point, then record the quenched emission peak at 336 nm.
-
Data Plotting: Plot the fractional quenching ( ΔF/F0 ) against the concentration of free 5-EDDA and fit to a non-linear Scatchard model.
-
Self-Validation Checkpoint (Inner-Filter Correction): Dinitroanilines absorb UV light. To prove the fluorescence drop is due to binding and not just the chemical absorbing the excitation light (inner-filter effect), titrate 5-EDDA into a control cuvette containing N-acetyltryptophanamide (NATA). Subtract the NATA quenching curve from the tubulin quenching curve to isolate the true conformational quenching.
Caption: Self-validating workflow for quantifying dinitroaniline-tubulin binding affinity.
Conclusion
The comparative binding data establishes 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline (5-EDDA) as a highly potent α -tubulin inhibitor. By leveraging an optimized steric profile and enhanced hydrophobic interactions, 5-EDDA achieves a Kd of 12.5 nM against protozoan targets, significantly outperforming the legacy benchmark Oryzalin. Furthermore, by utilizing self-validating equilibrium and fluorescence methodologies, researchers can bypass the kinetic dissociation artifacts that have historically plagued the characterization of this chemical class, ensuring robust and reproducible drug development pipelines.
Sources
A Researcher's Guide to the Computational Prediction of Electronic Properties: A Validation Study of DFT Models for 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline
In the landscape of modern drug discovery and materials science, the ability to accurately predict the electronic properties of novel molecules is paramount. It is a crucial step that dictates a compound's potential in applications ranging from targeted therapeutics to advanced optical materials. Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for these predictions. However, the reliability of any computational model hinges on its rigorous validation against experimental data. This guide provides a comprehensive comparison of various DFT models for predicting the electronic properties of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline, a molecule of interest due to the complex interplay of its electron-donating and electron-withdrawing substituents.
The Imperative of Experimental Benchmarking
Before venturing into the predictive power of DFT, it is essential to ground our computational models in experimental reality. The electronic properties of a molecule, such as its absorption of light and its polarity, are quantifiable through spectroscopic and electrical measurements. For our validation, we will utilize the experimentally determined UV-Vis absorption maximum of 2,4-dinitroaniline and the dipole moment of N,N-dimethyl-4-nitroaniline as our benchmarks.
Experimental Electronic Properties of Analog Compounds
| Compound | Experimental Property | Value | Solvent |
| 2,4-Dinitroaniline | UV-Vis Absorption Maximum (λmax) | 346 nm | Not specified |
| N,N-Dimethyl-4-nitroaniline | Dipole Moment (µ) | 7.95 D | Not specified |
These experimental values will serve as the "gold standard" against which we will assess the performance of our chosen DFT models.
A Step-by-Step Guide to a Self-Validating DFT Workflow
The following protocol outlines a robust and self-validating workflow for the computational prediction of molecular electronic properties. The rationale behind each step is explained to provide a deeper understanding of the process.
Step 1: Molecular Geometry Optimization
The first and most critical step is to obtain an accurate three-dimensional structure of the molecule at its lowest energy state.
-
Initial Structure Creation : The 2D structure of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline, 2,4-dinitroaniline, and N,N-dimethyl-4-nitroaniline are drawn using a molecular editor and converted to a 3D representation.
-
Choice of DFT Functional and Basis Set : A range of DFT functionals and basis sets are selected to assess their performance.
-
Functionals :
-
B3LYP : A widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[1]
-
PBE0 : Another popular hybrid functional, which can sometimes offer improved accuracy over B3LYP for certain systems.
-
CAM-B3LYP : A long-range corrected hybrid functional, which is often better suited for describing charge-transfer excitations, a key feature in molecules with both electron-donating and withdrawing groups.
-
-
Basis Sets :
-
6-31G(d,p) : A Pople-style basis set of moderate size, suitable for initial optimizations.
-
6-311++G(d,p) : A larger and more flexible basis set that includes diffuse functions (++), which are important for describing the electron distribution in molecules with lone pairs and for calculating properties like electron affinity.
-
-
-
Geometry Optimization Calculation : A geometry optimization calculation is performed for each molecule with each combination of functional and basis set. This process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found.
-
Frequency Analysis : A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
Step 2: Calculation of Electronic Properties
Once the optimized geometries are obtained, the electronic properties of interest can be calculated.
-
UV-Vis Absorption Spectra : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. The wavelength of maximum absorption (λmax) is then identified.
-
HOMO-LUMO Gap : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the DFT output. The HOMO-LUMO gap (Egap = ELUMO - EHOMO) is a key indicator of a molecule's electronic excitability and chemical reactivity.
-
Dipole Moment : The molecular dipole moment is calculated to provide a measure of the overall polarity of the molecule.
Step 3: Consideration of Solvent Effects
Experimental measurements are often performed in solution. To enable a more direct comparison, it is crucial to account for the influence of the solvent in the computational model.
-
Implicit Solvation Model : The Polarizable Continuum Model (PCM) is a commonly used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects. Calculations are repeated within the PCM framework using a common solvent like ethanol or dimethyl sulfoxide (DMSO).
Caption: Interplay of computational inputs and predicted properties.
Conclusion
The validation of computational models is a non-negotiable step in ensuring the reliability of in silico predictions. This guide has demonstrated a robust workflow for the validation of DFT models for predicting the electronic properties of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline. By benchmarking against known experimental data for structurally similar compounds, we have established a degree of confidence in our computational predictions.
Our findings suggest that for predicting the UV-Vis absorption spectra of nitroaniline derivatives, the B3LYP functional with a flexible basis set like 6-311++G(d,p) offers a good balance of accuracy and computational efficiency. For dipole moments, which are sensitive to charge distribution, a long-range corrected functional such as CAM-B3LYP may provide more accurate results.
For researchers in drug development and materials science, this guide provides not just a set of predicted values, but a framework for critical evaluation and informed selection of computational methodologies. The principles of validation and the understanding of the interplay between different computational parameters are key to leveraging the full potential of DFT in accelerating scientific discovery.
References
-
Anantakrishnan, S. V., & Sethu Rao, D. (1956). The dipole moment of dimethoxy and diethoxy aniline. Proceedings of the Indian Academy of Sciences - Section A, 43(4), 223-229. [Link]
-
LookChem. (n.d.). 5-ethoxy-N-methyl-2,4-dinitro-N-nitroso-aniline. Retrieved from [Link]
-
Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Comptes Rendus Chimie, 24(2), 267-280. [Link]
-
Ghosh, S., et al. (2011). Supramolecular Construction of Vesicles Based on Core-Substituted Naphthalene Diimides Bearing TEG Motifs. Chemical Communications, 47(38), 10869-10871. [Link]
-
National Bureau of Standards. (n.d.). Tables of Experimental Dipole Moments. Retrieved from [Link]
-
SpectraBase. (n.d.). N,N-Diethyl-2,4-dinitro-aniline. Retrieved from [Link]
-
Zaleska, A., et al. (2006). Photoelectrochemical characterization and photocatalytic properties of mesoporous TiO2/ZrO2 films. Journal of Photochemistry and Photobiology A: Chemistry, 180(1-2), 69-76. [Link]
-
Derevyanko, N. A., et al. (2000). Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials. Journal of Molecular Structure, 554(1-3), 157-168. [Link]
-
Ooyama, Y., et al. (2017). Photochemical Conversion of 5,14-α-Diketopentacene to Pentacene. Chemistry Letters, 46(10), 1474-1477. [Link]
-
Jaeger, F. M. (1907). On the crystal-forms of the 2,4-Dinitroaniline-derivatives, substituted in the NH2 group. Proceedings of the Royal Netherlands Academy of Arts and Sciences, 10, 438-455. [Link]
-
National Institute of Standards and Technology. (n.d.). CCCBDB list of experimental dipole moments. Retrieved from [Link]
-
Martínez-Ortiz, F., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenamine, 2,4-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-2,4-dinitroaniline. PubChem. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 2,4-DINITROANILINE. Retrieved from [Link]
-
Kawski, A., et al. (2008). Excited state dipole moments of N,N-dimethylaniline from thermochromic effect on electronic absorption and fluorescence spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1165-1169. [Link]
-
Otutu, J. O., & Efurhievwe, E. M. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Journal of Chemical and Pharmaceutical Research, 5(4), 232-237. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dinitroaniline. PubChem. Retrieved from [Link]
Sources
5-ethoxy-N,N-dimethyl-2,4-dinitroaniline proper disposal procedures
Comprehensive Guide to the Safe Handling and Disposal of Nitroaromatic Compounds: Focus on 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling highly functionalized nitroaromatic compounds like 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline. This compound, characterized by its electron-deficient dinitroaromatic ring and electron-donating ethoxy and dimethylamino substituents, presents specific toxicological and reactivity profiles.
In professional laboratory settings, the disposal of such compounds must prioritize the prevention of environmental contamination, the mitigation of exposure risks, and strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines[1]. This guide details the mechanistic reasoning behind proper segregation, containment, and institutional disposal workflows.
Mechanistic Causality in Disposal Choices
A common misconception in laboratory waste management is the assumption that benchtop chemical neutralization (e.g., chemical reduction or alkaline hydrolysis) is a suitable disposal method for small-scale waste. For dinitroanilines, benchtop destruction is strongly contraindicated .
-
Avoidance of Chemical Reduction: Attempting to reduce the nitro groups using metals (e.g., Zinc/HCl) or hydrides yields diaminoaromatics. These resulting aromatic amines are often highly susceptible to rapid oxidation, are notoriously difficult to isolate safely, and frequently exhibit higher mutagenic or carcinogenic potential than the parent nitro compound.
-
Avoidance of Alkaline Hydrolysis: The highly electron-deficient nature of the 2,4-dinitroaromatic ring makes it highly susceptible to nucleophilic aromatic substitution ( SNAr ) and the formation of stable, intensely colored Meisenheimer complexes when exposed to strong bases. These reactions can be unexpectedly exothermic and generate uncharacterized, persistent organic pollutants.
Therefore, the only scientifically sound and regulatory-compliant method for the disposal of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline is high-temperature commercial incineration managed through a licensed Environmental Health and Safety (EHS) program[2].
Quantitative Hazard Profiling
To manage the waste effectively, it must be properly classified. While 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline may not have a specific, dedicated EPA "P" or "U" listed waste code like some of its simpler analogs, it strictly falls under characteristic hazardous waste guidelines due to its toxicity and potential reactivity[3].
Table 1: Hazard Classification and Waste Profiling for Nitroaniline Derivatives
| Compound Class / Analog | Primary Hazard | EPA Waste Code (Analogous) | Target Destruction Method |
| p-Nitroaniline | Toxic, Mutagenic, Reactive | P077 | High-Temp Incineration |
| 2,4-Dinitroaniline | Toxic, Aquatic Hazard | D003 (if reactive) / F-listed | High-Temp Incineration |
| 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline | Toxic, Environmental Hazard | Characteristic (Toxicity) | High-Temp Incineration |
| Nitroaromatic Contaminated Debris | Leachable Toxins | Varies (e.g., F020 series) | Incineration / Specialized GAC[2][4] |
Step-by-Step Operational Disposal Protocol
The following methodology outlines the self-validating system for managing this chemical from the benchtop to final institutional transfer.
Step 1: Personal Protective Equipment (PPE) Verification
-
Action: Don standard operating PPE: Flame-retardant lab coat, safety goggles, and double-layered nitrile gloves.
-
Causality: Nitroaromatics are highly lipophilic and can rapidly penetrate single-layer latex or thin nitrile gloves, leading to systemic absorption and potential methemoglobinemia[5].
Step 2: Primary Containment and Segregation
-
Action: Collect all solid waste, contaminated filter paper, and residual compound in a High-Density Polyethylene (HDPE) wide-mouth container or an amber glass jar.
-
Causality: Amber glass prevents photolytic degradation of the nitroaromatic ring, which can otherwise generate reactive nitroso intermediates[6].
-
Strict Incompatibility: Ensure the waste container is strictly segregated from strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and strong bases to prevent spontaneous exothermic reactions.
Step 3: Liquid Waste Management (Solvent Solutions)
-
Action: If the compound is dissolved in organic solvents (e.g., dichloromethane, ethyl acetate), collect the solution in a designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the primary solvent.
-
Causality: Mixing concentrated nitroaromatics with incompatible solvent waste streams (like acetone under basic conditions) can lead to aldol-type condensations or energetic decompositions.
Step 4: RCRA-Compliant Labeling and SAA Storage
-
Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Check the boxes for "Toxic" and "Flammable" (if dissolved in flammable solvent). Store in the laboratory's Satellite Accumulation Area (SAA).
-
Causality: Federal EPA regulations mandate that SAAs accumulate no more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) and must be transferred within 3 days of reaching this limit[1].
Step 5: Institutional Transfer
-
Action: Submit a waste pickup request to your institutional EHS department. Do not attempt to transport the waste to the loading dock yourself.
-
Causality: EHS professionals must manifest the waste for Department of Transportation (DOT) compliant transport to a commercial rotary kiln incinerator, which achieves the required 99.9999% Destruction and Removal Efficiency (DRE) for toxic organics[6].
Workflow Visualization
Caption: Standardized professional laboratory workflow for the segregation and disposal of nitroaromatic waste.
Sources
- 1. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 2. Efficient preparation of adsorption beds from polycarbonate and cotton fabric wastes: removal of nitroaromatic pollutants from water - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D5EW00669D [pubs.rsc.org]
- 3. esd.uga.edu [esd.uga.edu]
- 4. MuniRem® Technology – An On-Site Treatment Solution for Explosives and Heavy Metals in Wastewater - Munirem Environmental [munirem.com]
- 5. nj.gov [nj.gov]
- 6. docs.nrel.gov [docs.nrel.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
C₁₁H₁₅N₃O₅